Sodium 2-oxobutanoate-13C4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H5NaO3 |
|---|---|
Molecular Weight |
128.041 g/mol |
IUPAC Name |
sodium 2-oxo(1,2,3,4-13C4)butanoate |
InChI |
InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1/i1+1,2+1,3+1,4+1; |
InChI Key |
SUAMAHKUSIHRMR-UJNKEPEOSA-M |
Isomeric SMILES |
[13CH3][13CH2][13C](=O)[13C](=O)[O-].[Na+] |
Canonical SMILES |
CCC(=O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Sodium 2-oxobutanoate-13C4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 2-oxobutanoate-13C4 is a stable isotope-labeled form of sodium 2-oxobutanoate, a key intermediate in the metabolism of several amino acids. Its incorporation of four carbon-13 isotopes makes it an invaluable tool in metabolic research, particularly in studies involving metabolic flux analysis and as an internal standard for quantitative mass spectrometry. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental methodologies.
Introduction
Sodium 2-oxobutanoate, also known as sodium alpha-ketobutyrate, is a pivotal metabolite in cellular biochemistry. It is primarily generated from the degradation of threonine and methionine and serves as a precursor for the synthesis of propionyl-CoA, which subsequently enters the citric acid cycle. The study of the metabolic pathways involving 2-oxobutanoate is crucial for understanding cellular energy metabolism and the pathophysiology of various metabolic disorders.
The use of stable isotope-labeled compounds, such as this compound, has revolutionized the field of metabolomics.[1][2] By replacing the naturally abundant carbon-12 with the heavier carbon-13 isotope, researchers can trace the fate of this metabolite through complex biological systems with high precision. This allows for the accurate quantification of metabolic fluxes and the elucidation of intricate metabolic networks.[2][3]
Chemical and Physical Properties
This compound is the sodium salt of 2-oxobutanoic acid with all four carbon atoms labeled with the 13C isotope.[1] This labeling results in a predictable mass shift, which is fundamental to its application in mass spectrometry-based analytical methods.
| Property | Value | Reference |
| Molecular Formula | ¹³C₄H₅NaO₃ | [2] |
| Molecular Weight | 128.04 g/mol | [2] |
| Exact Mass | 146.03762232 Da | [4] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water | N/A |
| Storage | Store at -20°C to -80°C | [3] |
Applications in Research
The primary applications of this compound stem from its nature as a stable isotope-labeled compound.
Internal Standard for Quantitative Analysis
In quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard.[1] this compound serves as an ideal internal standard for the quantification of its unlabeled counterpart, 2-oxobutanoate. Because it is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification.
Metabolic Flux Analysis (MFA)
13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to determine the rates of metabolic reactions within a cell.[3] In a typical 13C-MFA experiment, a 13C-labeled substrate, such as this compound, is introduced to cells or an organism. As the labeled compound is metabolized, the 13C atoms are incorporated into downstream metabolites. By analyzing the isotopic labeling patterns of these metabolites using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the active metabolic pathways and quantify the flux through them.[5]
Experimental Protocols
General Synthesis of 13C4-Labeled Organic Acids
A plausible synthetic route could involve the following conceptual steps:
-
Chain Elongation: The two-carbon [¹³C₂]-acetate unit can be extended by two more labeled carbons. This could be achieved through various organic synthesis reactions, such as the malonic ester synthesis, using a ¹³C₂-labeled alkyl halide.
-
Oxidation: The resulting four-carbon chain would then be selectively oxidized to introduce the ketone and carboxylic acid functionalities at the appropriate positions.
-
Purification and Salt Formation: The final product, 2-oxobutanoic acid-¹³C₄, would be purified using techniques like chromatography. The sodium salt is then formed by reacting the acid with a sodium base, such as sodium hydroxide or sodium bicarbonate.
References
- 1. researchgate.net [researchgate.net]
- 2. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 3. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 4. Synthesis of [13C4]-labeled 2'-deoxymugineic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Navigating Isotopic Purity: A Technical Guide to Sodium 2-oxobutanoate-¹³C₄
For Researchers, Scientists, and Drug Development Professionals
In the precise world of scientific research and pharmaceutical development, the isotopic purity of labeled compounds is paramount. This guide provides an in-depth analysis of the isotopic purity of Sodium 2-oxobutanoate-¹³C₄, a critical isotopically labeled metabolite. Understanding and verifying the isotopic enrichment of this compound is essential for accurate metabolic flux analysis, pharmacokinetic studies, and as an internal standard in quantitative mass spectrometry-based assays.
Isotopic Purity Specifications
While specific batch data for Sodium 2-oxobutanoate-¹³C₄ can vary, the isotopic purity of commercially available ¹³C-labeled compounds is typically high. Leading suppliers of stable isotope-labeled compounds, such as Cambridge Isotope Laboratories and Sigma-Aldrich, consistently provide products with high isotopic enrichment. For analogous ¹³C₄-labeled compounds, the expected isotopic purity is generally ≥99 atom % ¹³C.
| Parameter | Typical Specification | Analytical Method(s) |
| Isotopic Purity | ≥99 atom % ¹³C | Mass Spectrometry, NMR Spectroscopy |
| Chemical Purity | ≥98% | HPLC, GC, NMR |
Note: The data presented is based on typical specifications for similar ¹³C-labeled compounds and should be confirmed with the certificate of analysis for a specific lot.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic enrichment is a critical quality control step. The two primary analytical techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
Mass Spectrometry
Mass spectrometry is a powerful technique for determining isotopic purity by analyzing the mass-to-charge ratio of ions.[1] High-resolution mass spectrometry (HRMS) is particularly well-suited for resolving isotopologues.[2][3]
Methodology:
-
Sample Preparation: A dilute solution of Sodium 2-oxobutanoate-¹³C₄ is prepared in a suitable solvent (e.g., methanol, water). An unlabeled standard of Sodium 2-oxobutanoate is also prepared for comparison.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used. The instrument is calibrated according to the manufacturer's specifications.
-
Ionization: Electrospray ionization (ESI) is a common method for generating ions of the analyte.
-
Data Acquisition: The mass spectrum is acquired over a relevant m/z range. For Sodium 2-oxobutanoate-¹³C₄ (formula C₄H₅NaO₃), the expected monoisotopic mass of the fully labeled anion [M-Na]⁻ would be approximately 105.02 Da (calculated with four ¹³C atoms). The unlabeled counterpart would have a mass of approximately 101.02 Da.
-
Data Analysis:
-
The relative intensities of the mass peaks corresponding to the fully labeled (M+4), partially labeled (M+3, M+2, M+1), and unlabeled (M) species are measured.
-
The isotopic purity is calculated by dividing the intensity of the fully labeled peak by the sum of the intensities of all isotopic peaks and multiplying by 100.
-
Corrections for the natural abundance of ¹³C in the unlabeled standard and in the matrix may be applied for higher accuracy.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹³C NMR, provides detailed information about the carbon framework of a molecule and can be used to quantify isotopic enrichment.[5][6][7][8][9]
Methodology:
-
Sample Preparation: A solution of the Sodium 2-oxobutanoate-¹³C₄ is prepared in a suitable deuterated solvent (e.g., D₂O).
-
Instrumentation: A high-field NMR spectrometer is used.
-
Data Acquisition:
-
A proton-decoupled ¹³C NMR spectrum is acquired. In a fully ¹³C₄-labeled molecule, complex ¹³C-¹³C couplings will be observed.
-
Proton NMR (¹H NMR) can also be used. The presence of ¹³C atoms adjacent to protons will result in characteristic satellite peaks due to ¹H-¹³C coupling. The intensity of these satellite peaks relative to the central peak from molecules with ¹²C at that position can be used to determine isotopic enrichment at specific sites.
-
-
Data Analysis:
-
In the ¹³C spectrum of a highly enriched sample, the signal-to-noise ratio will be significantly enhanced compared to a natural abundance spectrum. The absence or very low intensity of signals at the chemical shifts corresponding to the unlabeled compound is indicative of high isotopic purity.
-
Quantitative NMR (qNMR) techniques can be employed for a more precise determination of isotopic enrichment by comparing the integral of the ¹³C signals to a known internal standard.
-
Visualizing Experimental Workflows
To further elucidate the processes involved in determining isotopic purity, the following diagrams illustrate the typical experimental workflows.
Caption: Workflow for Isotopic Purity Determination by Mass Spectrometry.
Caption: Workflow for Isotopic Purity Determination by NMR Spectroscopy.
Conclusion
The isotopic purity of Sodium 2-oxobutanoate-¹³C₄ is a critical parameter that underpins the reliability of research findings. By employing robust analytical methodologies such as mass spectrometry and NMR spectroscopy, researchers can confidently verify the isotopic enrichment of this and other labeled compounds. This diligence ensures the accuracy and reproducibility of experimental data in the demanding fields of metabolic research and drug development.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Quantification of Peptide m/z Distributions from 13C‑Labeled Cultures with High-Resolution Mass Spectrometry [escholarship.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Central Role of 2-Oxobutanoate in Cellular Metabolism: A Technical Guide
An In-depth Exploration of a Key Metabolic Intermediate for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Oxobutanoate, also known as alpha-ketobutyrate, is a pivotal metabolic intermediate situated at the crossroads of amino acid metabolism and energy production. Arising primarily from the catabolism of threonine and methionine, this alpha-keto acid serves as a critical precursor for the biosynthesis of essential amino acids and as a substrate for the tricarboxylic acid (TCA) cycle. Recent evidence also points towards a potential role for 2-oxobutanoate in cellular signaling, linking metabolic status to longevity and stress response pathways. This technical guide provides a comprehensive overview of the biological roles of 2-oxobutanoate, detailing its metabolic pathways, the enzymes involved, and its emerging function as a signaling molecule. This document is intended to be a resource for researchers and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into this multifaceted metabolite.
Introduction
2-Oxobutanoate is a short-chain alpha-keto acid that plays a fundamental role in the central carbon metabolism of most living organisms, from bacteria to humans.[1][2] Its metabolism is intricately linked with the processing of several key amino acids and the generation of energy through the TCA cycle. Understanding the metabolic fate of 2-oxobutanoate is crucial for elucidating the pathophysiology of various metabolic disorders and for identifying potential therapeutic targets. This guide will delve into the core metabolic pathways involving 2-oxobutanoate, present available quantitative data on relevant enzymes and metabolite concentrations, and provide detailed experimental methodologies for its study. Furthermore, we will explore its nascent role in cellular signaling pathways.
Metabolic Pathways of 2-Oxobutanoate
2-Oxobutanoate is a central hub in several key metabolic routes, primarily involving the breakdown and synthesis of amino acids, and its entry into the TCA cycle for energy production.
Generation of 2-Oxobutanoate
2-Oxobutanoate is predominantly generated from the catabolism of the amino acids L-threonine and L-methionine.
-
From L-Threonine: The most direct route for 2-oxobutanoate production is the deamination of L-threonine, a reaction catalyzed by the enzyme threonine dehydratase (also known as threonine ammonia-lyase). This pyridoxal-5'-phosphate (PLP)-dependent enzyme converts L-threonine into 2-oxobutanoate and ammonia.[3][4]
-
From L-Methionine: The catabolism of L-methionine proceeds through the transsulfuration pathway. In this multi-step process, methionine is converted to S-adenosylmethionine (SAM), then to S-adenosylhomocysteine (SAH), homocysteine, and finally cystathionine. The enzyme cystathionine gamma-lyase cleaves cystathionine to produce cysteine, ammonia, and 2-oxobutanoate.[1]
References
- 1. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]
- 3. Threonine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 4. Bacterial catabolism of threonine. Threonine degradation initiated by l-threonine hydrolyase (deaminating) in a species of Corynebacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Cellular Metabolism: A Technical Guide to ¹³C Stable Isotope Tracing
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Stable isotope tracing using Carbon-13 (¹³C) has emerged as a powerful and indispensable tool for quantitatively analyzing metabolic pathways in biological systems. By replacing naturally abundant ¹²C with the heavier, non-radioactive ¹³C isotope in metabolic substrates, researchers can track the journey of carbon atoms through intricate biochemical networks. This technique provides a dynamic view of cellular metabolism, offering profound insights into disease mechanisms, drug action, and metabolic engineering strategies. This guide delves into the core principles of ¹³C stable isotope tracing, providing detailed experimental protocols, data interpretation strategies, and a look into its applications in drug development.
Core Principles of ¹³C Stable Isotope Tracing
The fundamental principle of ¹³C stable isotope tracing lies in the introduction of a ¹³C-labeled substrate into a biological system and the subsequent detection of the label in downstream metabolites.[1][2] Carbon-13 is a naturally occurring stable isotope of carbon, making it safe for use in both in vitro and in vivo studies, including human clinical trials.[3][4] When cells are supplied with a substrate, such as [U-¹³C]-glucose (where all six carbon atoms are ¹³C), they metabolize it through various pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[5]
As the ¹³C-labeled substrate is processed, the ¹³C atoms are incorporated into a multitude of downstream metabolites. The specific pattern and extent of ¹³C incorporation in these metabolites are measured using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] This labeling pattern is highly sensitive to the relative activities of different metabolic pathways.[1] By analyzing the mass isotopomer distributions (MIDs) of key metabolites, researchers can deduce the relative and absolute fluxes through various metabolic reactions.[6] This quantitative approach, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), is considered the gold standard for quantifying intracellular reaction rates.[1][7]
Experimental Workflow: From Cell Culture to Data Analysis
A typical ¹³C stable isotope tracing experiment follows a well-defined workflow, encompassing experimental design, tracer administration, sample processing, and data analysis.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized protocols for key stages of a ¹³C tracing experiment.
1. Cell Culture and ¹³C Tracer Administration
-
Objective: To introduce the ¹³C-labeled substrate to the cells in a controlled manner.
-
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to reach the desired confluency (typically mid-exponential growth phase).
-
Prepare the labeling medium by supplementing a base medium deficient in the nutrient of interest (e.g., glucose-free DMEM) with the ¹³C-labeled substrate (e.g., 11 mM [U-¹³C₆]-glucose) and other necessary components like dialyzed fetal bovine serum.[8]
-
Aspirate the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate the cells for a predetermined duration to allow for the incorporation of the ¹³C label into intracellular metabolites and reach isotopic steady state. The time required to reach this state depends on the turnover rate of the metabolites in the pathway of interest.[9]
-
2. Metabolic Quenching and Metabolite Extraction
-
Objective: To rapidly halt all enzymatic activity to preserve the in vivo metabolic state and efficiently extract intracellular metabolites.
-
Protocol:
-
Aspirate the labeling medium from the culture plate.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled substrate.
-
Add a pre-chilled extraction solvent, typically a polar solvent like 80% methanol, to the cells.[10]
-
Scrape the cells in the presence of the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Incubate the lysate at a low temperature (e.g., -80°C) to facilitate protein precipitation and complete cell lysis.[10]
-
Centrifuge the lysate at high speed to pellet cell debris and proteins.
-
Carefully collect the supernatant containing the extracted metabolites.
-
Dry the metabolite extract, for example, using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.[10]
-
3. Sample Preparation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To derivatize the extracted metabolites to increase their volatility for GC separation and subsequent detection by MS.
-
Protocol:
-
Reconstitute the dried metabolite extract in a derivatization reagent. A common two-step derivatization involves methoximation followed by silylation (e.g., with MTBSTFA).
-
Incubate the mixture to ensure complete derivatization.
-
Transfer the derivatized sample to a GC-MS autosampler vial.
-
Inject the sample into the GC-MS system. The metabolites are separated based on their boiling points and retention times on the GC column and then ionized and detected by the mass spectrometer, which measures the mass-to-charge ratio of the fragments.
-
4. Sample Preparation and Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To prepare a highly concentrated and pure sample for analysis of ¹³C isotopomers by NMR.
-
Protocol:
-
Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D₂O) to a final volume of approximately 0.5-0.7 mL.[4]
-
Ensure the sample is free of any particulate matter by filtering it through a small plug of glass wool into a clean NMR tube.[4]
-
The concentration of the sample is critical for ¹³C NMR due to its lower sensitivity compared to ¹H NMR. A concentration of 0.2 to 0.3 millimoles in 0.7 mL is a good starting point.[4]
-
Acquire ¹³C NMR spectra. The chemical shifts and couplings in the spectra provide information about the position of the ¹³C labels within the metabolite molecules.
-
Data Presentation: Quantitative Insights into Metabolic Fluxes
The primary output of a ¹³C tracing experiment is a set of quantitative data that reflects the distribution of the ¹³C label among various metabolites. This data is typically presented in tables for clear comparison and interpretation.
Table 1: Mass Isotopomer Distribution (MID) of Glycolytic and TCA Cycle Intermediates
This table shows the fractional abundance of different mass isotopologues for key metabolites after labeling with [U-¹³C₆]-glucose. M+n represents the metabolite with 'n' ¹³C atoms.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Pyruvate | 25.4 | 3.1 | 8.5 | 63.0 | - | - | - |
| Lactate | 28.1 | 2.9 | 7.9 | 61.1 | - | - | - |
| Citrate | 45.2 | 5.3 | 35.1 | 4.2 | 8.9 | 1.1 | 0.2 |
| α-Ketoglutarate | 48.9 | 6.1 | 30.5 | 5.3 | 8.1 | 1.1 | - |
| Succinate | 50.1 | 6.5 | 28.9 | 4.8 | 9.7 | - | - |
| Malate | 49.5 | 6.3 | 29.8 | 5.1 | 9.3 | - | - |
Note: Data is hypothetical and for illustrative purposes.
Table 2: Relative Metabolic Fluxes in Central Carbon Metabolism
This table presents the calculated relative fluxes through major pathways, normalized to the glucose uptake rate.
| Metabolic Pathway/Reaction | Relative Flux (%) |
| Glycolysis (Glucose -> Pyruvate) | 100 |
| Pentose Phosphate Pathway (Oxidative) | 15 |
| TCA Cycle (Pyruvate -> CO₂) | 85 |
| Anaplerosis (Pyruvate -> Oxaloacetate) | 10 |
| Lactate Dehydrogenase (Pyruvate -> Lactate) | 70 |
Note: Data is hypothetical and for illustrative purposes.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for illustrating the complex relationships in metabolic networks and experimental procedures.
Applications in Drug Development
¹³C stable isotope tracing is a valuable tool in the pharmaceutical industry for:
-
Target Identification and Validation: By elucidating the metabolic pathways that are altered in disease states, ¹³C tracing can help identify novel drug targets.
-
Mechanism of Action Studies: This technique can be used to understand how a drug candidate modulates specific metabolic pathways, providing insights into its mechanism of action.[4]
-
Pharmacodynamic Biomarker Discovery: Changes in metabolic fluxes in response to drug treatment can serve as sensitive pharmacodynamic biomarkers to assess drug efficacy in preclinical and clinical studies.[4]
-
Toxicity Assessment: ¹³C tracing can help identify off-target metabolic effects of a drug, aiding in the assessment of its safety profile.
Conclusion
¹³C stable isotope tracing, coupled with advanced analytical and computational methods, provides an unparalleled view into the intricate workings of cellular metabolism. For researchers, scientists, and drug development professionals, this powerful technique offers a robust platform to unravel disease mechanisms, discover novel therapeutic targets, and accelerate the development of new medicines. As the field of metabolomics continues to evolve, the application of ¹³C tracing is poised to further illuminate the complex metabolic landscape of health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. mdpi.com [mdpi.com]
- 6. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. systems.crump.ucla.edu [systems.crump.ucla.edu]
An In-depth Technical Guide to Metabolic Flux Analysis (MFA)
For Researchers, Scientists, and Drug Development Professionals
Metabolic Flux Analysis (MFA) has emerged as a powerful systems biology tool for quantifying the rates (fluxes) of intracellular metabolic reactions. By providing a detailed snapshot of cellular metabolism in motion, MFA offers invaluable insights into physiological and pathological states, making it an indispensable technique in academic research and the pharmaceutical industry. This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation of MFA, with a particular focus on its application in drug development.
Core Principles of Metabolic Flux Analysis
Metabolic flux analysis is predicated on the principle of mass balance around intracellular metabolites.[1] At a metabolic steady state, the rate of production of a metabolite equals its rate of consumption.[1] While extracellular fluxes (e.g., nutrient uptake and waste product secretion) can be directly measured, intracellular fluxes are inferred using a stoichiometric model of the metabolic network.
The most robust and widely used MFA technique is ¹³C-Metabolic Flux Analysis (¹³C-MFA) , which utilizes stable isotope tracers, typically ¹³C-labeled substrates like glucose or glutamine.[2][3] As cells metabolize these labeled substrates, the ¹³C atoms are incorporated into downstream metabolites. The resulting distribution of these isotopes, known as mass isotopomer distributions (MIDs), is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2][4] These MIDs provide crucial constraints for the metabolic model, enabling the precise calculation of intracellular fluxes.[2]
There are two main modes of ¹³C-MFA:
-
Stationary ¹³C-MFA: This is the most common approach and assumes that the cells are in both a metabolic and isotopic steady state. This means that the concentrations of metabolites and the isotopic labeling patterns are constant over time.[5]
-
Isotopically Non-stationary ¹³C-MFA (INST-MFA): This method analyzes the transient changes in isotopic labeling over time, providing a more dynamic view of metabolism. INST-MFA is particularly useful for studying systems that do not reach an isotopic steady state or for investigating metabolic responses to perturbations.[5]
The MFA Experimental Workflow
A typical MFA experiment follows a well-defined workflow, from experimental design to data analysis.
Caption: A generalized workflow for a Metabolic Flux Analysis experiment.
Detailed Experimental Protocols
Cell Culture and Isotope Labeling
This protocol is adapted for adherent mammalian cells.
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Media Preparation: Prepare culture medium containing the ¹³C-labeled tracer. A common choice is [U-¹³C₆]-glucose, where all six carbon atoms are ¹³C. The concentration of the tracer should be the same as the unlabeled substrate in the control medium.
-
Labeling: Once cells reach the desired confluency (typically 50-70%), replace the standard medium with the ¹³C-labeling medium.
-
Incubation: Incubate the cells in the labeling medium for a sufficient duration to approach isotopic steady state. This time can vary significantly between cell types and metabolic rates and should be determined empirically (e.g., by performing a time-course experiment).[6]
Metabolic Quenching and Metabolite Extraction
Rapidly halting metabolic activity is crucial to preserve the in vivo metabolite concentrations and labeling patterns.
-
Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS). Then, add a cold quenching solution, such as 80% methanol, to the culture plate and incubate at -80°C for at least 15 minutes.
-
Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. Centrifuge at a high speed (e.g., 14,000 x g) at 4°C to pellet the cell debris. The supernatant contains the extracted metabolites.
Analytical Measurement: GC-MS for Amino Acid Isotopomer Analysis
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for analyzing the isotopic labeling of protein-derived amino acids.[7][8]
-
Protein Hydrolysis: Pellet the cell debris from the extraction step and hydrolyze the protein content using 6 M HCl at 110°C for 24 hours.
-
Derivatization: Dry the hydrolyzed amino acids and derivatize them to make them volatile for GC analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
GC-MS Analysis:
-
Gas Chromatograph Settings:
-
Column: A non-polar column such as a DB-5ms is typically used.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to elute all derivatives.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. SIM mode offers higher sensitivity for targeted analysis.
-
-
Data Processing and Flux Calculation
-
Data Normalization: Raw MS data needs to be corrected for the natural abundance of isotopes.[9]
-
Flux Calculation Software: Several software packages are available for flux calculation, including INCA, 13CFLUX2, and Metran.[5][10] These tools use iterative algorithms to find the set of fluxes that best fit the experimental data.
-
Statistical Analysis: A goodness-of-fit test (e.g., chi-squared test) is used to assess how well the model fits the data. Confidence intervals for the estimated fluxes are also calculated to determine the precision of the estimates.[11]
Data Presentation: Quantitative Flux Maps
MFA generates large datasets that are best presented in a clear and comparative manner. The following tables provide examples of how to summarize quantitative flux data.
Table 1: Central Carbon Metabolism Fluxes in Normal vs. Cancer Cells
| Flux (relative to Glucose Uptake) | Normal Fibroblasts | Glioblastoma Cells | Fold Change |
| Glucose Uptake | 100 | 100 | - |
| Glycolysis (Glucose -> Pyruvate) | 85 | 150 | 1.76 |
| Lactate Secretion | 10 | 120 | 12.0 |
| Pentose Phosphate Pathway | 10 | 25 | 2.5 |
| TCA Cycle (Pyruvate -> CO₂) | 75 | 30 | -0.6 |
| Anaplerosis (Glutamine -> α-KG) | 20 | 80 | 4.0 |
Data are hypothetical and for illustrative purposes.
Table 2: Metabolic Flux Response to a Glycolysis Inhibitor in Cancer Cells
| Flux (nmol/10⁶ cells/hr) | Vehicle Control | Glycolysis Inhibitor | % Inhibition |
| Glucose Uptake | 250 | 100 | 60% |
| Glycolysis (Glucose -> Pyruvate) | 400 | 120 | 70% |
| Lactate Secretion | 350 | 90 | 74% |
| ATP Production from Glycolysis | 400 | 120 | 70% |
| TCA Cycle (Pyruvate -> CO₂) | 50 | 45 | 10% |
| ATP Production from OxPhos | 1000 | 950 | 5% |
Data are hypothetical and for illustrative purposes.
Visualization of Metabolic Pathways and Logical Relationships
Clear diagrams are essential for understanding the complex interplay of metabolic pathways and the logic of MFA experiments.
Caption: Central carbon metabolism pathways frequently analyzed by MFA.
Applications in Drug Development
MFA is a valuable tool throughout the drug discovery and development pipeline.
-
Target Identification and Validation: By comparing the metabolic flux maps of healthy and diseased cells, researchers can identify metabolic pathways that are essential for the disease phenotype, revealing potential drug targets.[12] For example, the upregulation of a specific pathway in cancer cells could indicate a dependency that can be exploited therapeutically.
-
Mechanism of Action Studies: MFA can elucidate how a drug candidate alters cellular metabolism, providing insights into its mechanism of action. This can help in optimizing lead compounds and understanding off-target effects.
-
Biomarker Discovery: Changes in metabolic fluxes in response to disease or drug treatment can serve as biomarkers for diagnosis, prognosis, or treatment efficacy.
-
Optimizing Bioprocesses: In the production of biologic drugs using cell cultures, MFA can be used to optimize nutrient feeding strategies and genetic modifications to maximize product yield.[13]
Conclusion
Metabolic Flux Analysis provides a quantitative and dynamic understanding of cellular metabolism that is unattainable with other 'omics' technologies. Its ability to map the flow of metabolites through complex networks makes it a powerful tool for basic research and a critical asset in the development of new therapeutics. As analytical technologies and computational tools continue to advance, the application of MFA is expected to expand, further unraveling the complexities of cellular metabolism in health and disease.
References
- 1. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 4. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 5. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of flux checkpoints in a metabolic pathway through white-box, grey-box and black-box modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 13. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Cellular Secrets: A Technical Guide to the Applications of 13C Labeled Compounds in Research
For Immediate Release
A Deep Dive into the Core Applications of Carbon-13 Isotopes in Scientific Discovery, Prepared for Researchers, Scientists, and Drug Development Professionals.
This technical guide explores the multifaceted applications of 13C labeled compounds, indispensable tools in modern biological and pharmaceutical research. From elucidating complex metabolic pathways to quantifying dynamic changes in the proteome and characterizing the fate of drug candidates, 13C isotopes offer unparalleled insights into the intricate workings of living systems. This document provides an in-depth overview of key techniques, including Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Metabolic Flux Analysis (MFA), and their use in Drug Metabolism and Pharmacokinetic (DMPK) studies, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in their scientific endeavors.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics
SILAC is a powerful metabolic labeling strategy that enables the accurate relative quantification of thousands of proteins between different cell populations.[1] The principle lies in the metabolic incorporation of amino acids containing stable isotopes (e.g., 13C-labeled lysine and arginine) into the entire proteome of one cell population, while a control population is cultured with normal, "light" amino acids.[2] This results in a mass shift in the labeled proteins, which can be precisely measured by mass spectrometry, allowing for the direct comparison of protein abundance.[2]
Experimental Protocol for SILAC
A typical SILAC experiment is divided into two main phases: an adaptation phase and an experimental phase.[3]
Adaptation Phase:
-
Cell Culture Preparation: Two populations of cells are cultured in parallel. One is grown in a "heavy" medium containing 13C-labeled essential amino acids (e.g., L-arginine:13C6 and L-lysine:13C6), while the other is grown in a "light" medium with their unlabeled counterparts.[1] It is crucial to use dialyzed fetal bovine serum to minimize the concentration of unlabeled amino acids.
-
Metabolic Labeling: Cells are cultured for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids into the proteome (typically >97% labeling efficiency).[4]
-
Verification of Labeling Efficiency: A small aliquot of the "heavy" labeled cells is harvested, proteins are extracted and digested, and the resulting peptides are analyzed by mass spectrometry to confirm complete incorporation of the heavy amino acids.[4]
Experimental Phase:
-
Experimental Treatment: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).
-
Cell Harvesting and Lysis: After treatment, cells from both populations are harvested and lysed separately.
-
Protein Quantification and Mixing: Protein concentrations of the "light" and "heavy" lysates are determined, and equal amounts of protein from each are mixed.
-
Protein Digestion: The mixed protein sample is digested into peptides, typically using trypsin, which cleaves C-terminal to lysine and arginine residues.[2]
-
Mass Spectrometry Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer detects pairs of chemically identical peptides that differ only in their isotopic composition.
-
Data Analysis: The relative abundance of the "heavy" and "light" peptides is determined by comparing the signal intensities of the corresponding isotopic peaks. This ratio reflects the relative abundance of the protein in the two cell populations.[5]
Quantitative Data Presentation: SILAC
The results of a SILAC experiment are typically presented in a table listing the identified proteins and their corresponding abundance ratios between the different conditions.
| Protein ID | Gene Name | Description | Log2 (Heavy/Light Ratio) | p-value |
| P62308 | MTOR | Serine/threonine-protein kinase mTOR | 1.58 | 0.001 |
| Q13535 | RICTOR | Rapamycin-insensitive companion of mTOR | 1.25 | 0.005 |
| Q6R327 | RPTOR | Regulatory-associated protein of mTOR | 1.10 | 0.012 |
| P42345 | EIF4EBP1 | Eukaryotic translation initiation factor 4E-binding protein 1 | -1.75 | 0.002 |
| P62753 | RPS6KB1 | Ribosomal protein S6 kinase beta-1 | -1.50 | 0.008 |
This table represents example data and does not reflect a specific study.
Visualization: SILAC Experimental Workflow
13C-Metabolic Flux Analysis (MFA)
13C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[6] By introducing a 13C-labeled substrate (e.g., [U-13C]-glucose) into a biological system, researchers can trace the path of the carbon atoms as they are incorporated into various metabolites.[7] The resulting labeling patterns in these metabolites, measured by mass spectrometry or NMR, provide a detailed snapshot of the metabolic network's activity.[6]
Experimental Protocol for 13C-MFA
A typical 13C-MFA experiment involves several key steps:
-
Experimental Design:
-
Define the Metabolic Model: Construct a biochemical reaction network of the pathways of interest.
-
Select the 13C-Tracer: Choose an appropriate 13C-labeled substrate (e.g., [1,2-13C]-glucose, [U-13C]-glutamine) that will provide the most informative labeling patterns for the fluxes to be determined.[8]
-
-
Isotope Labeling Experiment:
-
Cell Culture: Grow cells in a defined medium to a metabolic steady state.
-
Tracer Introduction: Replace the medium with one containing the selected 13C-labeled substrate and continue the culture until an isotopic steady state is reached (the labeling pattern of intracellular metabolites becomes constant).[9]
-
-
Sample Preparation and Measurement:
-
Quenching Metabolism: Rapidly quench metabolic activity, typically using cold methanol or other methods, to prevent further changes in metabolite levels and labeling.
-
Metabolite Extraction: Extract intracellular metabolites from the cells.
-
Measurement of Labeling Patterns: Analyze the isotopic labeling patterns of the extracted metabolites using GC-MS, LC-MS, or NMR.[10]
-
Measure External Fluxes: Quantify the uptake and secretion rates of key metabolites (e.g., glucose, lactate, amino acids) from the culture medium.[9]
-
-
Flux Estimation:
-
Computational Modeling: Use specialized software (e.g., INCA, Metran) to fit the measured labeling patterns and external fluxes to the metabolic model.[10]
-
Flux Calculation: The software performs an iterative optimization to find the set of intracellular fluxes that best explains the experimental data.
-
-
Statistical Analysis:
-
Goodness-of-Fit: Assess how well the calculated fluxes fit the experimental data.
-
Confidence Intervals: Determine the confidence intervals for the estimated fluxes to assess their precision.[10]
-
Quantitative Data Presentation: 13C-MFA
The results of a 13C-MFA study are typically presented in a table that shows the estimated flux values for each reaction in the metabolic model, often under different experimental conditions.
| Reaction | Pathway | Flux (Condition 1) (nmol/10^6 cells/hr) | Flux (Condition 2) (nmol/10^6 cells/hr) | Fold Change |
| Glc -> G6P | Glycolysis | 100 ± 5 | 150 ± 8 | 1.5 |
| G6P -> R5P | Pentose Phosphate Pathway | 15 ± 2 | 10 ± 1.5 | 0.67 |
| Pyr -> AcCoA | Pyruvate Dehydrogenase | 70 ± 4 | 110 ± 6 | 1.57 |
| aKG -> Suc | TCA Cycle | 50 ± 3 | 40 ± 2.5 | 0.8 |
| Pyr -> OAA | Anaplerosis | 10 ± 1 | 25 ± 2 | 2.5 |
This table represents example data and does not reflect a specific study. Values are presented as mean ± standard deviation.
Visualization: 13C-MFA Experimental Workflow
Applications in Drug Metabolism and Pharmacokinetics (DMPK)
13C-labeled compounds are invaluable tools in DMPK studies, providing a non-radioactive method to trace the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates.[7] By administering a 13C-labeled version of a drug, researchers can differentiate the drug and its metabolites from endogenous compounds, facilitating their identification and quantification in complex biological matrices.[11]
Experimental Protocol for a Human 13C-ADME Study
The following protocol outlines a typical human ADME study using a 13C-labeled drug.
-
Pre-study Activities:
-
Synthesis of 13C-labeled Drug: Synthesize the drug candidate with one or more 13C atoms at a metabolically stable position.[9]
-
Formulation Development: Prepare a stable and sterile formulation of the 13C-labeled drug for administration.
-
Regulatory Approval: Obtain necessary approvals from regulatory agencies and institutional review boards.
-
-
Clinical Phase:
-
Subject Recruitment: Enroll healthy volunteers or patients into the study.
-
Dosing: Administer a single oral or intravenous dose of the 13C-labeled drug. In some study designs, an unlabeled oral dose is given simultaneously with an intravenous 13C-labeled microdose to determine absolute bioavailability.[9]
-
Sample Collection: Collect blood, urine, and feces samples at predefined time points over a period determined by the drug's expected half-life.
-
-
Sample Analysis:
-
Sample Processing: Process the collected biological samples (e.g., plasma separation from blood).
-
Quantification of Parent Drug and Metabolites: Use LC-MS/MS to quantify the concentrations of the 13C-labeled parent drug and its metabolites in the collected samples.
-
Metabolite Identification: Characterize the chemical structures of the identified metabolites.
-
-
Data Analysis:
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).[12]
-
Mass Balance Calculation: Determine the total recovery of the administered dose in urine and feces to understand the primary routes of excretion.
-
Metabolic Pathway Elucidation: Construct a metabolic map of the drug based on the identified metabolites.
-
Quantitative Data Presentation: DMPK
Pharmacokinetic parameters derived from a study using a 13C-labeled drug are summarized in a table.
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | 1500 ± 250 |
| Tmax (Time to Cmax) | h | 2.0 ± 0.5 |
| AUC(0-t) (Area Under the Curve) | ng·h/mL | 12000 ± 1500 |
| t1/2 (Elimination Half-life) | h | 8.5 ± 1.2 |
| CL (Clearance) | L/h | 15 ± 2.5 |
| Vd (Volume of Distribution) | L | 120 ± 20 |
| Fecal Excretion (% of Dose) | % | 65 ± 8 |
| Urinary Excretion (% of Dose) | % | 25 ± 5 |
| Total Recovery | % | 90 ± 7 |
This table represents example data from a hypothetical study and does not reflect a specific drug.[13][14]
Visualization: DMPK/ADME Study Workflow
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Command Line | Graphviz [graphviz.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. researchgate.net [researchgate.net]
- 8. Table 13, Summary Statistics of Pharmacokinetic Parameters - Clinical Review Report: Nitisinone (MDK-Nitisinone) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 13. Dataset for Phase I randomized clinical trial for safety and tolerability of GET 73 in single and repeated ascending doses including preliminary pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of a Labeled Metabolite: A Technical Guide to the Safe Handling of Sodium 2-oxobutanoate-13C4
For Immediate Release
This technical guide provides an in-depth overview of the safety protocols and handling procedures for Sodium 2-oxobutanoate-13C4, a stable isotope-labeled compound crucial for researchers, scientists, and professionals in the field of drug development and metabolic research. The following sections detail the chemical and physical properties, toxicological data, experimental safety protocols, and recommended handling procedures to ensure the safe and effective use of this important research tool.
Section 1: Compound Identification and Properties
This compound is a non-radioactive, isotopically labeled form of Sodium 2-oxobutanoate, where the four carbon atoms have been replaced with the stable carbon-13 isotope. This labeling allows researchers to trace the metabolic fate of 2-oxobutanoate in biological systems.
Table 1: Chemical and Physical Properties of Sodium 2-oxobutanoate
| Property | Value | Source |
| Chemical Formula | ¹³C₄H₅NaO₃ | BLDpharm[1] |
| Molecular Weight | 128.04 g/mol | BLDpharm[1] |
| Appearance | White to light yellow crystalline powder | Smolecule[2] |
| Melting Point | 227-231 °C | Smolecule[2] |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
Section 2: Safety and Toxicology
A Safety Data Sheet (SDS) for a similar, non-labeled compound indicates that it is harmful if swallowed and causes skin and eye irritation.[3] It is also noted as being harmful to aquatic life.[3]
Table 2: Toxicological Data for Sodium 2-oxobutanoate (Non-labeled)
| Test | Result | Species | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH402: Harmful to aquatic life | N/A | Sigma-Aldrich[3] |
Section 3: Experimental Protocols for Safety Assessment
For researchers needing to perform a risk assessment, the following are summaries of standardized OECD (Organisation for Economic Co-operation and Development) guidelines for skin and eye irritation testing.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)
This in vitro test assesses the potential of a chemical to cause skin irritation by using a reconstructed human epidermis model.
Methodology:
-
Tissue Preparation: Commercially available Reconstructed Human Epidermis (RhE) models are equilibrated in 6-well plates.
-
Application of Test Substance: A fixed dose of this compound is applied directly to the surface of the epidermal model.
-
Exposure and Post-Incubation: After a defined exposure period, the tissues are rinsed and placed back into incubation.
-
Viability Assessment: Tissue viability is measured using a colorimetric assay (e.g., MTT assay), which quantifies the metabolic activity of viable cells. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.
Acute Eye Irritation/Corrosion (OECD TG 405)
This guideline describes the procedure for evaluating a substance's potential to cause eye irritation or corrosion, typically using an in vivo rabbit eye test.
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Initial Test: A single dose of the test substance is applied to one eye of a single animal. The other eye serves as a control.
-
Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application to assess for corneal opacity, iris lesions, and conjunctival redness and swelling.
-
Confirmatory Test: If no severe irritation is observed, the test is confirmed on additional animals.
-
Pain Management: The use of topical anesthetics and systemic analgesics is recommended to minimize animal discomfort.
Section 4: Safe Handling and Storage Workflow
Proper handling and storage are paramount to ensure the safety of laboratory personnel and the integrity of the compound.
Section 5: Metabolic Pathway of 2-Oxobutanoate
Understanding the metabolic fate of 2-oxobutanoate is critical for its application in research. 2-Oxobutanoate is an intermediate in the metabolism of several amino acids, including threonine and methionine.[4][5] It is converted to propionyl-CoA, which then enters the citric acid cycle.[4][5]
Section 6: Conclusion
This compound is a valuable tool for metabolic research. While it is a non-radioactive and generally safe compound, adherence to standard laboratory safety protocols is essential. This guide provides a comprehensive framework for its safe handling, storage, and use, empowering researchers to conduct their work with confidence and security. It is imperative to consult the specific Safety Data Sheet provided by the supplier and to follow all institutional and local regulations for chemical handling and disposal.
References
- 1. 2483736-24-7|Sodium 2-oxobutanoate-1,2,3,4-13C4|BLD Pharm [bldpharm.com]
- 2. Buy Sodium 2-oxobutanoate | 2013-26-5 [smolecule.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Threonine and 2-Oxobutanoate Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Sodium 2-oxobutanoate-13C4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-oxobutanoate, also known as alpha-ketobutyrate, is a key metabolic intermediate in cellular bioenergetics. It serves as a crucial link between amino acid catabolism and the tricarboxylic acid (TCA) cycle. The stable isotope-labeled form, Sodium 2-oxobutanoate-13C4, is a powerful tool for researchers to trace the metabolic fate of this molecule in various cell culture models. These studies are instrumental in understanding cellular metabolism, particularly in the context of cancer research, metabolic disorders, and drug development. By tracing the incorporation of the 13C atoms, researchers can elucidate metabolic pathways, quantify metabolic fluxes, and identify potential therapeutic targets.
Sodium 2-oxobutanoate is primarily derived from the catabolism of the amino acids threonine and methionine.[1] It is then converted into propionyl-CoA, which subsequently enters the TCA cycle as succinyl-CoA.[1] This process is of significant interest in cancer metabolism, as many cancer cells exhibit altered metabolic pathways to support their rapid proliferation.
Applications in Cell Culture
-
Metabolic Flux Analysis (MFA): this compound is utilized as a tracer in 13C-MFA studies to quantify the flux through anaplerotic pathways that replenish TCA cycle intermediates.[2][3] This is particularly relevant in cancer cells that may rely on alternative carbon sources to fuel the TCA cycle for biosynthesis and energy production.
-
Investigating Amino Acid Metabolism: As a product of threonine and methionine degradation, tracing the metabolism of 13C4-labeled 2-oxobutanoate provides insights into the regulation of these amino acid catabolic pathways.
-
Studying Mitochondrial Function: The conversion of 2-oxobutanoate to propionyl-CoA and its subsequent metabolism occurs within the mitochondria. Therefore, tracing its fate can provide information about mitochondrial health and function.
-
Drug Discovery and Development: By understanding how disease states, such as cancer, alter the metabolism of 2-oxobutanoate, researchers can identify potential enzymatic targets for therapeutic intervention. Tracing the effects of drug candidates on 2-oxobutanoate metabolism can also elucidate their mechanism of action.
Experimental Protocols
Protocol 1: 13C Labeling of Adherent Cells with this compound
This protocol describes the general procedure for labeling adherent mammalian cells with this compound for subsequent analysis by mass spectrometry.
Materials:
-
Adherent cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Water, LC-MS grade
-
Chloroform, ice-cold
-
6-well cell culture plates
-
Cell scraper
-
Centrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
-
Media Preparation: Prepare the labeling medium by supplementing basal medium (lacking unlabeled 2-oxobutanoate) with dialyzed FBS and the desired concentration of this compound. A typical starting concentration to test is in the range of 0.1-1 mM. The final concentration should be optimized for the specific cell line and experimental goals.
-
Labeling:
-
Aspirate the growth medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a sufficient duration to achieve isotopic steady-state. This time can range from 6 to 24 hours, depending on the cell line's metabolic rate, and should be determined empirically.
-
-
Metabolite Extraction:
-
Place the cell culture plate on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
The pellet can be used for protein or nucleic acid analysis.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for your mass spectrometry platform (e.g., 50% methanol in water for LC-MS).
-
Centrifuge to remove any remaining particulates before transferring to autosampler vials.
-
Protocol 2: Analysis of 13C Incorporation into TCA Cycle Intermediates by GC-MS
This protocol outlines the derivatization and analysis of extracted metabolites to determine the 13C enrichment in TCA cycle intermediates.
Materials:
-
Dried metabolite extract from Protocol 1
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCI)
-
GC-MS system
Procedure:
-
Derivatization:
-
Add 50 µL of methoxyamine hydrochloride solution to the dried metabolite extract.
-
Incubate at 60°C for 45 minutes.
-
Add 80 µL of MTBSTFA + 1% TBDMSCI.
-
Incubate at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Use a standard temperature gradient program to separate the metabolites.
-
Acquire mass spectra in full scan or selected ion monitoring (SIM) mode to detect the different isotopologues of TCA cycle intermediates (e.g., succinate, fumarate, malate, citrate).
-
-
Data Analysis:
-
Determine the mass isotopomer distributions (MIDs) for each metabolite by integrating the peak areas of the different isotopologues.
-
Correct for the natural abundance of 13C to determine the fractional enrichment from the this compound tracer.
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from a 13C tracing experiment using this compound in a cancer cell line.
Table 1: Fractional Enrichment of TCA Cycle Intermediates from [U-13C4]-2-Oxobutanoate
| Metabolite | Isotopologue | Fractional Enrichment (%) |
| Propionyl-CoA | M+3 | 85.2 ± 4.1 |
| Methylmalonyl-CoA | M+3 | 79.8 ± 3.7 |
| Succinyl-CoA | M+4 | 65.3 ± 5.2 |
| Succinate | M+4 | 62.1 ± 4.9 |
| Fumarate | M+4 | 58.9 ± 5.5 |
| Malate | M+4 | 55.4 ± 4.8 |
| Citrate | M+4 | 35.7 ± 3.1 |
Data are presented as mean ± standard deviation (n=3). Fractional enrichment is the percentage of the metabolite pool containing the specified number of 13C atoms from the tracer.
Table 2: Relative Metabolic Fluxes Determined by 13C-MFA
| Metabolic Flux | Control Cells | Treated Cells | Fold Change |
| 2-Oxobutanoate -> Propionyl-CoA | 100 ± 8 | 152 ± 12 | 1.52 |
| Propionyl-CoA -> Succinyl-CoA | 100 ± 7 | 145 ± 11 | 1.45 |
| Anaplerotic Succinyl-CoA influx | 100 ± 9 | 138 ± 10 | 1.38 |
| TCA Cycle Flux (Citrate Synthase) | 100 ± 6 | 115 ± 9 | 1.15 |
Fluxes are normalized to the control group. Data are presented as mean ± standard deviation (n=3). "Treated Cells" refers to cells exposed to a hypothetical drug that enhances 2-oxobutanoate metabolism.
Signaling Pathways and Visualizations
2-Oxobutanoate Metabolism and Entry into the TCA Cycle
Sodium 2-oxobutanoate is catabolized to propionyl-CoA, which then enters the TCA cycle as succinyl-CoA. This anaplerotic pathway is crucial for replenishing TCA cycle intermediates that are used for biosynthesis.
Experimental Workflow for 13C Metabolic Flux Analysis
The following workflow outlines the key steps in performing a 13C-MFA experiment using this compound.
Regulation of AMPK Signaling by 2-Oxobutanoate
Recent studies suggest that α-ketobutyrate can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2] The precise mechanism is still under investigation, but it is hypothesized that the metabolism of 2-oxobutanoate may alter the cellular AMP/ATP ratio, leading to the activation of AMPK. Activated AMPK then phosphorylates downstream targets to promote catabolic processes and inhibit anabolic pathways.
References
- 1. Higher skeletal muscle α2AMPK activation and lower energy charge and fat oxidation in men than in women during submaximal exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sodium 2-oxobutanoate-13C4 Labeling Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-oxobutanoate-13C4 is a stable isotope-labeled metabolite used in metabolic flux analysis (MFA) to trace the metabolic fate of 2-oxobutanoate. As an intermediate in the catabolism of amino acids such as threonine and methionine, 2-oxobutanoate is a key entry point into the propionyl-CoA pathway, which ultimately feeds into the tricarboxylic acid (TCA) cycle.[1] These application notes provide a comprehensive protocol for conducting labeling experiments in mammalian cells to quantitatively assess the contribution of 2-oxobutanoate to central carbon metabolism.
Stable isotope tracing is a powerful technique for elucidating metabolic pathways that are active in various physiological and pathological states, including cancer.[2] By replacing the standard nutrient with its 13C-labeled counterpart, researchers can track the incorporation of the labeled carbons into downstream metabolites. The resulting mass isotopomer distributions provide a quantitative measure of the relative activities of different metabolic pathways.[2][3]
Metabolic Pathway of Sodium 2-oxobutanoate
Sodium 2-oxobutanoate is taken up by cells and converted to its corresponding alpha-keto acid, 2-oxobutanoate. In the mitochondria, 2-oxobutanoate is oxidatively decarboxylated to form propionyl-CoA. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA. Succinyl-CoA is an intermediate of the TCA cycle, and thus the 13C labels from 2-oxobutanoate can be traced throughout the central carbon metabolism.[1][4][5]
The key enzymatic steps in this pathway are:
-
Branched-chain alpha-keto acid dehydrogenase complex (BCKDH): Catalyzes the oxidative decarboxylation of 2-oxobutanoate to propionyl-CoA.[1]
-
Propionyl-CoA carboxylase: Catalyzes the ATP-dependent carboxylation of propionyl-CoA to D-methylmalonyl-CoA.[1][5]
-
Methylmalonyl-CoA epimerase: Converts D-methylmalonyl-CoA to L-methylmalonyl-CoA.[1][5]
-
Methylmalonyl-CoA mutase: A vitamin B12-dependent enzyme that isomerizes L-methylmalonyl-CoA to succinyl-CoA.[1][5]
Metabolic fate of this compound.
Experimental Workflow
A typical workflow for a this compound labeling experiment involves several key steps, from cell culture to data analysis.
Workflow for 13C labeling experiments.
Detailed Protocols
Cell Culture and Labeling
This protocol is designed for mammalian cells grown in 6-well plates.
Materials:
-
Mammalian cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Custom medium lacking unlabeled 2-oxobutanoate precursors (e.g., threonine, methionine)
-
This compound
-
6-well cell culture plates
Procedure:
-
Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture in complete growth medium at 37°C in a humidified incubator with 5% CO2.
-
Allow cells to adhere and grow for 24-48 hours.
-
Prepare the labeling medium by supplementing the custom base medium with dialyzed FBS, Penicillin-Streptomycin, and this compound at the desired concentration (typically in the range of the physiological precursor concentration).
-
Aspirate the complete growth medium from the wells and wash the cells once with sterile PBS.
-
Add the pre-warmed labeling medium to each well.
-
Incubate the cells for a time course sufficient to achieve isotopic steady-state for the metabolites of interest. This can range from a few hours for TCA cycle intermediates to over 24 hours for some amino acids.
Metabolite Quenching and Extraction
For Adherent Cells:
Materials:
-
Cold (-80°C) 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Aspirate the labeling medium.
-
Immediately add 1 mL of cold 80% methanol to each well to quench metabolism.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
For Suspension Cells:
Materials:
-
Cold (-20°C) saline (0.9% NaCl)
-
Cold (-80°C) 80% methanol
-
Microcentrifuge tubes
Procedure:
-
Quickly transfer the cell suspension to a centrifuge tube.
-
Centrifuge at a low speed (e.g., 500 x g) for a short duration (e.g., 1-2 minutes) at 4°C to pellet the cells.
-
Aspirate the supernatant and resuspend the cell pellet in cold saline to wash.
-
Repeat the centrifugation and aspiration steps.
-
Add cold 80% methanol to the cell pellet to quench metabolism and extract metabolites.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant for analysis.
LC-MS/MS Analysis of TCA Cycle Intermediates
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
Reversed-phase C18 column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extracts in a suitable volume of mobile phase A.
-
Inject the samples onto the LC-MS/MS system.
-
Separate the metabolites using a gradient elution. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage, and then re-equilibrate.
-
Detect the metabolites using multiple reaction monitoring (MRM) in negative ion mode. The MRM transitions for the unlabeled and labeled isotopologues of each metabolite need to be determined empirically or from the literature.
Data Presentation
The primary output of a stable isotope labeling experiment is the mass isotopomer distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.). This data can be presented in tables to compare the labeling patterns under different experimental conditions.
Table 1: Hypothetical Fractional Enrichment of TCA Cycle Intermediates after Labeling with this compound
| Metabolite | Condition A (Control) | Condition B (Treated) | p-value | Fold Change (B/A) |
| Succinate (M+3) | 0.15 ± 0.02 | 0.35 ± 0.04 | <0.01 | 2.33 |
| Fumarate (M+3) | 0.12 ± 0.01 | 0.28 ± 0.03 | <0.01 | 2.33 |
| Malate (M+3) | 0.10 ± 0.01 | 0.25 ± 0.02 | <0.01 | 2.50 |
| Citrate (M+3) | 0.08 ± 0.01 | 0.20 ± 0.02 | <0.01 | 2.50 |
Data are presented as mean fractional enrichment ± standard deviation from n=3 biological replicates. Statistical significance was determined by a two-tailed Student's t-test. The data is hypothetical and for illustrative purposes only, based on expected outcomes from similar experiments.[6]
Table 2: Hypothetical Mass Isotopomer Distribution of Succinate
| Isotopologue | Condition A (Control) | Condition B (Treated) |
| M+0 | 0.80 ± 0.03 | 0.60 ± 0.04 |
| M+1 | 0.04 ± 0.01 | 0.03 ± 0.01 |
| M+2 | 0.01 ± 0.00 | 0.02 ± 0.00 |
| M+3 | 0.15 ± 0.02 | 0.35 ± 0.04 |
| M+4 | 0.00 ± 0.00 | 0.00 ± 0.00 |
Data are presented as mean fractional abundance ± standard deviation. The data is hypothetical and for illustrative purposes only.[6][7]
Safety Information
Product Name: this compound
Hazard Identification:
Based on the Safety Data Sheet for the unlabeled compound, Sodium 2-oxobutanoate is not classified as a hazardous substance. However, it is recommended to handle all chemicals with care in a laboratory setting.
Precautionary Statements:
-
Wear protective gloves, eye protection, and a lab coat when handling.
-
Avoid breathing dust.
-
Use in a well-ventilated area.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
If skin irritation occurs, get medical advice/attention.
Note: A specific Safety Data Sheet for this compound was not available. The safety information provided is based on the SDS for the unlabeled compound and general laboratory safety practices.[8]
Conclusion
The protocol described in these application notes provides a robust framework for investigating the metabolic fate of this compound in mammalian cells. By carefully following these procedures and utilizing appropriate analytical techniques, researchers can gain valuable insights into the contribution of amino acid catabolism to central carbon metabolism, which can be crucial for understanding disease states and developing novel therapeutic strategies. The quantitative data obtained from these experiments can be used to populate metabolic models and perform comprehensive metabolic flux analysis.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biologydiscussion.com [biologydiscussion.com]
- 5. youtube.com [youtube.com]
- 6. Mass isotopomer study of anaplerosis from propionate in the perfused rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay of the concentration and (13)C isotopic enrichment of propionyl-CoA, methylmalonyl-CoA, and succinyl-CoA by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mmbio.byu.edu [mmbio.byu.edu]
Application Notes and Protocols for Metabolic Flux Analysis using Sodium 2-oxobutanoate-¹³C₄
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope-labeled substrates, such as Sodium 2-oxobutanoate-¹³C₄, allows for the precise tracking of carbon atoms through metabolic pathways. This application note provides a detailed protocol for conducting ¹³C-MFA studies using Sodium 2-oxobutanoate-¹³C₄ to investigate cellular metabolism, particularly focusing on anaplerotic pathways and their relevance in various research and drug development contexts.
Sodium 2-oxobutanoate, also known as alpha-ketobutyrate, is a key intermediate in the catabolism of the amino acids threonine and methionine. It is converted to propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle via succinyl-CoA. By tracing the flow of the ¹³C labels from Sodium 2-oxobutanoate-¹³C₄, researchers can quantify the contribution of these amino acids to TCA cycle anaplerosis, a critical process for maintaining the pool of TCA cycle intermediates that are essential for biosynthesis and energy production.
Signaling Pathway and Experimental Workflow
The metabolic fate of Sodium 2-oxobutanoate-¹³C₄ is central to its application in MFA. The following diagram illustrates the entry of the ¹³C label into the TCA cycle.
The experimental workflow for a typical ¹³C-MFA study using Sodium 2-oxobutanoate-¹³C₄ is outlined below.
Experimental Protocols
This section details the methodologies for conducting a ¹³C-MFA experiment using Sodium 2-oxobutanoate-¹³C₄, adapted from studies using similar ¹³C-labeled precursors like [U-¹³C₃]propionate.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate mammalian cells (e.g., cancer cell lines, primary cells) in appropriate culture vessels and grow to the desired confluency in standard culture medium.
-
Media Preparation: Prepare fresh culture medium, replacing the standard carbon source with a formulation containing a known concentration of Sodium 2-oxobutanoate-¹³C₄. The concentration of the tracer may need to be optimized depending on the cell type and experimental goals. A common starting point is in the millimolar range.
-
Isotopic Steady State: To ensure that the intracellular metabolite pools have reached isotopic steady state, it is crucial to culture the cells in the presence of the tracer for a sufficient duration. This is typically determined empirically by performing a time-course experiment and measuring the isotopic enrichment of key metabolites at different time points (e.g., 6, 12, 24 hours). Isotopic steady state is reached when the mass isotopomer distributions of the metabolites of interest no longer change over time.[1]
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. For adherent cells, this can be achieved by aspirating the culture medium and immediately washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a pre-chilled extraction solvent to the cells. A common choice is a mixture of methanol, acetonitrile, and water. Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Homogenization and Clarification: Vortex the cell lysate vigorously and then centrifuge at high speed to pellet cell debris. Collect the supernatant containing the extracted metabolites.
Sample Preparation for GC-MS Analysis
-
Derivatization: The extracted metabolites, particularly organic acids, are often not volatile enough for GC-MS analysis. Therefore, a derivatization step is necessary. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (TMS) derivatives.
-
Procedure: Dry the metabolite extract under a stream of nitrogen. Add the derivatization agent and incubate at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to allow for complete derivatization.
GC-MS Analysis
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Chromatographic Separation: Inject the derivatized sample onto a suitable GC column (e.g., a DB-5ms column). Use a temperature gradient to separate the different metabolites based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry: As the separated metabolites elute from the GC column, they are ionized (e.g., by electron impact ionization) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, allowing for the determination of the mass isotopomer distribution for each metabolite.
Data Presentation
The following tables present hypothetical quantitative data based on findings from a study using [U-¹³C₃]propionate in perfused rat hearts, which serves as a relevant model for tracing the metabolic fate of Sodium 2-oxobutanoate-¹³C₄. These tables illustrate the expected mass isotopomer distributions of key metabolites.
Table 1: Mass Isotopomer Distribution of Propionyl-CoA and its Downstream Metabolites
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Propionyl-CoA | 10 | 0 | 0 | 90 | N/A |
| Methylmalonyl-CoA | 15 | 0 | 0 | 85 | N/A |
| Succinyl-CoA | 70 | 5 | 9 | 16 | 0 |
M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms. Data is illustrative and based on trends observed in related studies.[2]
Table 2: Relative Anaplerotic Contribution to the TCA Cycle
| Tracer Concentration | Anaplerosis from Tracer (% of TCA Cycle Flux) |
| 0.5 mM | 8.9 ± 1.3 |
| 1.0 mM | 12.5 ± 1.8 |
| 2.0 mM | 16.2 ± 2.1 |
This table demonstrates how increasing the concentration of the ¹³C-labeled precursor can lead to a greater contribution to the TCA cycle intermediate pool. Data is illustrative.[2][3]
Data Analysis and Interpretation
The raw mass spectral data is processed to correct for the natural abundance of ¹³C and other isotopes. The resulting mass isotopomer distributions are then used in computational models to estimate metabolic fluxes. Software packages such as INCA or Metran can be used for this purpose.
The labeling pattern of succinyl-CoA and other TCA cycle intermediates provides critical information. For instance, the presence of M+3 and M+4 labeled succinyl-CoA confirms the entry of the ¹³C atoms from Sodium 2-oxobutanoate-¹³C₄ into the TCA cycle. The relative abundance of different isotopomers can be used to calculate the anaplerotic flux, which is the rate of replenishment of TCA cycle intermediates.
Conclusion
The use of Sodium 2-oxobutanoate-¹³C₄ in metabolic flux analysis provides a powerful tool for dissecting the contributions of amino acid catabolism to central carbon metabolism. The detailed protocol and expected data presented in this application note offer a comprehensive guide for researchers and drug development professionals interested in applying this technique to their studies. By quantifying anaplerotic fluxes, this method can provide valuable insights into metabolic reprogramming in various disease states, including cancer and metabolic disorders, and can aid in the evaluation of novel therapeutic strategies that target cellular metabolism.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass isotopomer study of anaplerosis from propionate in the perfused rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative assessment of anaplerosis from propionate in pig heart in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Metabolic Research: A Detailed Guide to LC-MS Methods for Detecting ¹³C-Labeled Metabolites
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In a significant step forward for metabolic research, this application note provides a comprehensive guide to the utilization of Liquid Chromatography-Mass Spectrometry (LC-MS) for the sensitive and accurate detection of ¹³C-labeled metabolites. This document offers detailed protocols and data for researchers, scientists, and drug development professionals engaged in metabolic flux analysis and related fields. The inclusion of stable isotope tracers in metabolic studies provides a powerful tool to delineate complex biochemical pathways and quantify the flux of metabolites, offering profound insights into cellular physiology and disease.
Introduction
Stable isotope labeling, particularly with ¹³C, followed by LC-MS analysis, has become an indispensable technique in metabolomics.[1][2] This approach allows for the precise tracking of metabolic pathways, the determination of relative contributions of different substrates to a particular metabolite pool, and the accurate quantification of metabolite turnover. This application note outlines a robust and reproducible LC-MS method for the analysis of a wide range of ¹³C-labeled metabolites from biological matrices.
Experimental Workflow
The overall experimental workflow for the analysis of ¹³C-labeled metabolites using LC-MS is depicted below. This process begins with the introduction of a ¹³C-labeled substrate to a biological system, followed by quenching of metabolic activity and extraction of metabolites. The extracted samples are then subjected to LC-MS analysis for the separation, detection, and quantification of the labeled species.
Detailed Experimental Protocols
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a desired density in a 6-well plate and allow them to adhere overnight.[3]
-
Media Preparation: Prepare culture medium containing the ¹³C-labeled substrate of interest (e.g., [U-¹³C]-glucose, [U-¹³C]-glutamine). The standard medium should be replaced with a medium lacking the unlabeled version of the chosen substrate. It is recommended to use dialyzed fetal bovine serum (FBS) to minimize interference from unlabeled metabolites.[3]
-
Labeling: After overnight incubation, replace the standard medium with the prepared ¹³C-labeling medium. The duration of labeling will depend on the specific metabolic pathway and the time required to reach isotopic steady-state, which can range from minutes for glycolysis to days for lipid metabolism.[3]
Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells once with ice-cold 0.9% NaCl solution.
-
Extraction: Immediately add 1 mL of ice-cold 80% methanol (LC-MS grade) to each well.[3]
-
Cell Lysis: Scrape the cells from the plate in the methanol solution and transfer the cell suspension to a microcentrifuge tube.
-
Incubation and Centrifugation: Vortex the tubes for 10 seconds and incubate at -80°C for 20 minutes to precipitate proteins.[3] Centrifuge at maximum speed for 10 minutes at 4°C.[3]
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.
-
Drying: Dry the extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried metabolite pellets at -80°C until LC-MS analysis.[3]
LC-MS Analysis
The following parameters provide a general guideline and may require optimization based on the specific metabolites of interest and the LC-MS system used.
Liquid Chromatography (LC) Parameters:
| Parameter | Setting |
| Column | Synergi 4-μm Fusion-RP 80 Å (150 × 4.6 mm) or equivalent HILIC column for polar metabolites |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of target metabolites (e.g., linear gradient from 5% to 95% B over 15 minutes) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes |
| Mass Analyzer | Triple Quadrupole (QQQ) or high-resolution mass spectrometer (e.g., QTOF, Orbitrap) |
| Scan Type | Selected Reaction Monitoring (SRM) for targeted analysis or full scan for untargeted analysis |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
Data Presentation: Quantitative Performance
The performance of the LC-MS method for the quantification of ¹³C-labeled metabolites is critical. The following table summarizes typical quantitative data for a selection of central carbon metabolism intermediates. These values are representative and can vary depending on the specific instrumentation and matrix effects.
| Metabolite | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | LOD (fmol on column) | LOQ (fmol on column) | Linearity (R²) |
| Glucose-6-phosphate (M+6) | 2.5 | 265.0 | 97.0 | 50 | 150 | >0.99 |
| Fructose-6-phosphate (M+6) | 2.8 | 265.0 | 97.0 | 50 | 150 | >0.99 |
| Pyruvate (M+3) | 4.1 | 90.0 | 45.0 | 10 | 30 | >0.99 |
| Lactate (M+3) | 3.8 | 92.0 | 45.0 | 20 | 60 | >0.99 |
| Citrate (M+6) | 6.2 | 197.0 | 111.0 | 30 | 90 | >0.99 |
| α-Ketoglutarate (M+5) | 7.5 | 150.0 | 104.0 | 25 | 75 | >0.99 |
| Succinate (M+4) | 6.9 | 121.0 | 75.0 | 40 | 120 | >0.99 |
| Malate (M+4) | 6.5 | 137.0 | 119.0 | 35 | 105 | >0.99 |
| Glutamate (M+5) | 5.3 | 152.0 | 84.0 | 15 | 45 | >0.99 |
| Aspartate (M+4) | 5.1 | 137.0 | 74.0 | 20 | 60 | >0.99 |
LOD (Limit of Detection) and LOQ (Limit of Quantification) values were determined with a signal-to-noise ratio of 3 and 10, respectively. Linearity was assessed over a concentration range spanning at least three orders of magnitude.[4]
Data Analysis
The analysis of data from ¹³C-labeling experiments involves specialized software to determine the mass isotopologue distribution (MID) for each metabolite.
Data Processing Workflow
Software packages such as XCMS can be used for initial peak detection and retention time alignment.[5] Subsequently, specialized tools like X13CMS are employed to identify and group isotopologues corresponding to the ¹³C-labeled compounds.[5] This software facilitates the extraction of the mass isotopologue distribution (MID), which represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).
Conclusion
The LC-MS-based methodology detailed in this application note provides a robust framework for the accurate and sensitive analysis of ¹³C-labeled metabolites. By following the outlined protocols for sample preparation, LC-MS analysis, and data processing, researchers can effectively trace metabolic pathways and quantify metabolic fluxes. This powerful approach is poised to continue to drive significant discoveries in our understanding of cellular metabolism in both health and disease. The use of ¹³C-labeled internal standards is also recommended to improve quantitative accuracy by correcting for matrix effects and variations in instrument response.[2]
References
- 1. Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Partially 13C-labeled mouse tissue as reference for LC-MS based untargeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Note: GC-MS Analysis of Sodium 2-oxobutanoate-13C4 Incorporation for Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for tracing the metabolic fate of Sodium 2-oxobutanoate-13C4 in biological systems using Gas Chromatography-Mass Spectrometry (GC-MS). It covers cell labeling, metabolite extraction, chemical derivatization, GC-MS analysis, and data interpretation to quantify the incorporation of the 13C isotope into downstream metabolites.
Principle of the Method
Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify intracellular fluxes.[1] this compound, a stable isotope-labeled metabolite, is introduced into a biological system (e.g., cell culture). Cellular enzymes process the labeled substrate, transferring the 13C atoms to a series of downstream metabolites.
2-oxobutanoate (also known as α-ketobutyrate) is a key intermediate in the metabolism of amino acids like threonine and methionine.[2] It is converted to propionyl-CoA, which can then enter the Tricarboxylic Acid (TCA) cycle as succinyl-CoA. By tracing the 13C4 label, researchers can investigate the activity of these pathways.
Due to the low volatility of organic acids, a chemical derivatization step is required to make the metabolites amenable to GC-MS analysis.[3] A common two-step approach involves methoximation to protect keto groups, followed by silylation to increase volatility.[4] GC-MS then separates the derivatized metabolites and detects the mass shifts caused by the incorporation of 13C, allowing for the quantification of labeling enrichment.[5]
Metabolic Pathway of this compound
This compound enters central carbon metabolism following its conversion to propionyl-CoA. This conversion is catalyzed by the branched-chain alpha-keto acid dehydrogenase complex.[2] Propionyl-CoA is subsequently carboxylated to form methylmalonyl-CoA, which is then isomerized to succinyl-CoA, an intermediate of the TCA cycle.[2] The four 13C atoms are tracked as they are incorporated into these downstream molecules.
Caption: Metabolic pathway of this compound incorporation into the TCA cycle.
Experimental Workflow and Protocols
The overall experimental workflow involves several key stages, from sample preparation to data analysis.
Caption: A high-level overview of the experimental workflow for 13C tracer analysis.
Protocol: Cell Culture and Labeling
-
Cell Seeding: Seed cells in appropriate culture vessels and medium. Grow them to the desired phase (e.g., mid-log phase) before starting the labeling experiment.[6]
-
Media Preparation: Prepare the labeling medium by supplementing the base medium with this compound at the desired final concentration.
-
Labeling: Remove the existing medium from the cells and replace it with the pre-warmed 13C-labeling medium.
-
Incubation: Incubate the cells for a time course determined by the specific experimental goals. This allows for the incorporation of the tracer into downstream metabolites.
Protocol: Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with an ice-cold solution (e.g., phosphate-buffered saline). Immediately add a quenching solution, such as 80% methanol pre-chilled to -80°C.
-
Cell Lysis: Scrape the cells in the quenching solution and transfer the resulting slurry to a microcentrifuge tube.
-
Extraction: Vortex the cell slurry thoroughly and incubate at a low temperature (e.g., -20°C) for at least 1 hour to ensure complete extraction.
-
Clarification: Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Collection: Transfer the supernatant, which contains the metabolites, to a new tube.
-
Drying: Dry the metabolite extract completely, for example, by using a vacuum concentrator or by lyophilization.[4] Store the dried extract at -80°C until derivatization.
Protocol: Two-Step Derivatization
This protocol is adapted for organic acids and ketones.[4]
-
Methoximation:
-
Prepare a solution of 20 mg/mL Methoxyamine hydrochloride in pyridine.
-
Add 50 µL of this solution to the dried metabolite extract.
-
Incubate the mixture at 37°C for 90 minutes with vigorous shaking (e.g., 1200 rpm) in a thermomixer.[4] This step converts keto groups into their methoxime derivatives, preventing tautomerization.[4]
-
-
Silylation:
-
Add 80 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS, to the sample.
-
Incubate at 37°C for 30 minutes with shaking (1200 rpm).[4] This step replaces active hydrogens on carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group, increasing volatility.
-
-
Final Step: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert for analysis.
GC-MS Instrumental Parameters
The following table provides typical starting parameters for a GC-MS analysis. These should be optimized for the specific instrument and metabolites of interest.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Oven Program | Initial 70°C for 2 min, ramp to 300°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 50-600 |
| Solvent Delay | 5 min |
Data Presentation and Analysis
After GC-MS analysis, the resulting data must be processed to determine the extent of 13C incorporation. The raw data is analyzed to identify chromatographic peaks corresponding to the derivatized metabolites. The mass spectrum for each peak is then examined to determine its mass isotopomer distribution (MID). The MID describes the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.), where M is the mass of the unlabeled metabolite.[5]
This data must be corrected for the natural abundance of 13C and other heavy isotopes. The results are typically presented in a table summarizing the fractional abundance of each mass isotopomer for key metabolites.
Representative Quantitative Data
The table below shows representative data for the fractional enrichment of key TCA cycle intermediates after labeling with this compound. This illustrates how to present the quantitative results.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | % Labeled |
| Succinate | 0.55 | 0.05 | 0.10 | 0.05 | 0.25 | 45% |
| Fumarate | 0.60 | 0.04 | 0.08 | 0.03 | 0.25 | 40% |
| Malate | 0.62 | 0.05 | 0.07 | 0.04 | 0.22 | 38% |
| Glutamate | 0.75 | 0.10 | 0.08 | 0.04 | 0.03 | 25% |
-
M+0: Fractional abundance of the monoisotopic peak (unlabeled).
-
M+n: Fractional abundance of the metabolite containing 'n' 13C atoms.
-
% Labeled: The sum of all M+n fractions (where n > 0), representing the total incorporation of the label into that metabolite pool.
References
- 1. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Threonine and 2-Oxobutanoate Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. m.youtube.com [m.youtube.com]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Revolutionizing Compound Analysis: A Deep Dive into 13C Labeled NMR Spectroscopy
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for elucidating the structure, dynamics, and concentration of molecules. The strategic incorporation of the stable isotope, Carbon-13 (¹³C), into molecules of interest significantly enhances the power of NMR analysis. This application note provides a comprehensive overview and detailed protocols for utilizing ¹³C NMR spectroscopy in the analysis of labeled compounds, with a particular focus on applications in metabolic flux analysis, drug metabolism studies, and structural elucidation. The greater chemical shift dispersion of ¹³C NMR compared to ¹H NMR provides a significant advantage in resolving complex mixtures and identifying individual components.[1]
Key Applications of ¹³C Labeled Compound Analysis
The versatility of ¹³C labeling in conjunction with NMR spectroscopy opens doors to a wide array of applications across various scientific disciplines:
-
Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a living system.[2][3] By introducing a ¹³C-labeled substrate (e.g., glucose, glutamine) to cells or organisms, researchers can trace the path of the ¹³C atoms through metabolic pathways.[2][3] NMR analysis of the resulting metabolites reveals the degree and position of ¹³C incorporation, providing invaluable insights into the activity of different pathways. This is crucial for understanding cellular physiology in both healthy and diseased states.
-
Drug Metabolism and Pharmacokinetics (DMPK): Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is a cornerstone of drug development. Administering a ¹³C-labeled drug candidate allows for the unambiguous tracking of the drug and its metabolites in biological fluids and tissues.[4] NMR spectroscopy can then be used to identify and quantify these metabolites, shedding light on the metabolic fate of the drug.[4]
-
Structural Elucidation: For complex molecules, particularly natural products and proteins, ¹³C labeling can greatly simplify and enhance structure determination. Uniform or specific ¹³C enrichment boosts the signal intensity of the corresponding carbon atoms, which have a low natural abundance of about 1.1%. This enables the use of advanced 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) to map out the carbon skeleton and establish connectivity within the molecule.
Quantitative Data Presentation
The quantitative power of ¹³C NMR is a key advantage. The following tables present representative data obtained from various applications of ¹³C labeled compound analysis.
Table 1: Isotopic Enrichment of Key Metabolites in Cancer Cells Fed with [U-¹³C]-Glucose
| Metabolite | ¹³C Isotopic Enrichment (%) | Standard Deviation |
| Lactate | 85.3 | 2.1 |
| Alanine | 62.7 | 3.5 |
| Glutamate | 45.1 | 4.2 |
| Aspartate | 38.9 | 3.8 |
| Citrate | 55.6 | 4.9 |
Data is representative and compiled from typical metabolic flux analysis experiments.
Table 2: Metabolic Flux Ratios in Central Carbon Metabolism Determined by ¹³C NMR
| Flux Ratio | Control Cells | Drug-Treated Cells |
| Glycolysis / Pentose Phosphate Pathway | 3.2 | 1.8 |
| Anaplerosis / TCA Cycle Flux | 0.4 | 0.7 |
| Pyruvate Carboxylase / Pyruvate Dehydrogenase | 0.2 | 0.5 |
This table illustrates how ¹³C NMR can be used to compare metabolic phenotypes under different conditions.
Table 3: Quantification of a Drug and its Major Metabolite in Urine Samples
| Compound | Concentration (µg/mL) | Method |
| Parent Drug ([¹³C]-labeled) | 15.2 ± 1.8 | Quantitative ¹³C NMR |
| Metabolite M1 | 8.7 ± 1.1 | Quantitative ¹³C NMR |
| Metabolite M2 | 2.1 ± 0.5 | Quantitative ¹³C NMR |
Demonstrates the utility of ¹³C NMR in DMPK studies for accurate quantification.
Experimental Workflows and Logical Relationships
Visualizing the experimental process is crucial for understanding and implementing these advanced techniques. The following diagrams, generated using the DOT language, illustrate key workflows and relationships.
General workflow for ¹³C NMR-based analysis.
Simplified metabolic pathways traced with ¹³C labels.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for performing key ¹³C NMR experiments for the analysis of labeled compounds.
Protocol 1: Quantitative 1D ¹³C NMR for Isotopic Enrichment Analysis
This protocol is designed to determine the percentage of ¹³C incorporation into a specific metabolite.
-
Sample Preparation:
-
Lyophilize the extracted metabolite sample to dryness.
-
Reconstitute the sample in a known volume of a suitable deuterated solvent (e.g., D₂O, CDCl₃) containing a known concentration of an internal standard (e.g., DSS, TMSP for aqueous samples; TMS for organic samples).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Tune and match the ¹³C probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Acquisition Parameters:
-
Use a standard 1D ¹³C pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Crucial for Quantification: Set a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the carbon nuclei of interest to ensure full relaxation and accurate integration.
-
Set the spectral width to encompass all expected ¹³C signals.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply an exponential line broadening function to improve the signal-to-noise ratio.
-
Fourier transform the FID.
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Integrate the signals corresponding to the ¹³C-labeled and unlabeled (natural abundance) forms of the metabolite of interest.
-
Calculate the isotopic enrichment using the following formula: % Enrichment = [(Area_labeled) / (Area_labeled + Area_unlabeled)] * 100
-
Protocol 2: DEPT (Distortionless Enhancement by Polarization Transfer) for Multiplicity Analysis
DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups.
-
Sample Preparation and Spectrometer Setup: Follow steps 1 and 2 from Protocol 1.
-
Acquisition:
-
Run a standard broadband-decoupled ¹³C NMR spectrum to identify all carbon signals.
-
Acquire a DEPT-90 spectrum. This will only show signals from CH carbons.
-
Acquire a DEPT-135 spectrum. In this spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed in DEPT spectra.
-
-
Data Analysis:
-
Process the spectra as described in Protocol 1.
-
By comparing the three spectra (standard ¹³C, DEPT-90, and DEPT-135), you can assign the multiplicity of each carbon signal:
-
CH: Positive in DEPT-135 and present in DEPT-90.
-
CH₂: Negative in DEPT-135 and absent in DEPT-90.
-
CH₃: Positive in DEPT-135 and absent in DEPT-90.
-
Quaternary (C): Present in the standard ¹³C spectrum but absent in both DEPT-90 and DEPT-135.
-
-
Protocol 3: 2D HSQC (Heteronuclear Single Quantum Coherence) for ¹H-¹³C Correlations
HSQC provides correlations between protons and their directly attached carbons.
-
Sample Preparation and Spectrometer Setup: Follow steps 1 and 2 from Protocol 1. For proteins, specific labeling schemes can simplify the HSQC spectrum.[5]
-
Acquisition Parameters:
-
Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2 on Bruker instruments for multiplicity editing).
-
Optimize the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions to cover all expected signals.
-
Set the number of increments in the indirect dimension (F1) to achieve the desired resolution.
-
Acquire a sufficient number of scans per increment.
-
-
Data Processing and Analysis:
-
Process both dimensions with appropriate window functions.
-
Fourier transform the data in both dimensions.
-
Phase and baseline correct the 2D spectrum.
-
Each cross-peak in the HSQC spectrum corresponds to a proton and its directly bonded carbon. If a multiplicity-edited sequence is used, CH/CH₃ and CH₂ signals will have opposite phases (e.g., different colors).
-
Protocol 4: 2D HMBC (Heteronuclear Multiple Bond Correlation) for Long-Range Correlations
HMBC reveals correlations between protons and carbons that are two or three bonds away.
-
Sample Preparation and Spectrometer Setup: Follow steps 1 and 2 from Protocol 1.
-
Acquisition Parameters:
-
Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Set the spectral widths in both dimensions as in the HSQC experiment.
-
Key Parameter: Optimize the long-range coupling delay (typically set to a value corresponding to a J-coupling of 4-10 Hz) to enhance correlations over two and three bonds.
-
-
Data Processing and Analysis:
-
Process the 2D data as described for the HSQC experiment.
-
Cross-peaks in the HMBC spectrum indicate long-range connectivity between protons and carbons. By analyzing these correlations in conjunction with HSQC and 1D data, the complete carbon skeleton of a molecule can be pieced together.
-
Conclusion
The use of ¹³C labeled compounds in NMR spectroscopy provides a powerful and versatile platform for researchers in academia and industry. From quantifying metabolic fluxes in complex biological systems to accelerating drug development and unraveling intricate molecular structures, the applications are vast and impactful. The detailed protocols and workflows presented in this application note serve as a practical guide for harnessing the full potential of ¹³C NMR in your research endeavors. The non-destructive and highly reproducible nature of NMR, combined with the specificity of isotopic labeling, ensures the generation of high-quality, quantitative data that can drive scientific discovery.
References
- 1. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic mechanisms of a drug revealed by distortion-free 13C tracer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Quantifying Metabolic Pathways with Sodium 2-oxobutanoate-13C4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-oxobutanoate-13C4 is a stable isotope-labeled tracer used in metabolic flux analysis (MFA) to quantify the contribution of 2-oxobutanoate to cellular metabolism. As an intermediate in the catabolism of amino acids such as threonine and methionine, 2-oxobutanoate serves as a significant anaplerotic substrate, replenishing intermediates of the tricarboxylic acid (TCA) cycle. This process is crucial for maintaining cellular energy homeostasis and providing precursors for biosynthesis. Understanding the flux through this pathway is vital in various research areas, including cancer metabolism, inborn errors of metabolism, and drug development, where alterations in metabolic pathways can be indicative of disease states or therapeutic targets.
This document provides detailed application notes and protocols for utilizing this compound to quantify its metabolic fate, primarily its conversion to propionyl-CoA and subsequent entry into the TCA cycle as succinyl-CoA. The protocols outlined here are designed for mammalian cell culture systems and analysis by gas chromatography-mass spectrometry (GC-MS).
Metabolic Pathway of this compound
Sodium 2-oxobutanoate, derived from various amino acids, is metabolized in the mitochondria. The fully labeled 13C4 backbone of this compound allows for the precise tracking of its carbon atoms as they are incorporated into downstream metabolites. The primary pathway involves the oxidative decarboxylation of 2-oxobutanoate to propionyl-CoA by the branched-chain alpha-keto acid dehydrogenase complex. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA. Succinyl-CoA is a key intermediate of the TCA cycle, and its labeling pattern provides a direct measure of the anaplerotic flux from 2-oxobutanoate.
Caption: Metabolic fate of this compound.
Quantitative Data Presentation
The following tables summarize representative quantitative data from a 13C tracer experiment designed to measure the anaplerotic flux from a propionyl-CoA precursor into the TCA cycle in mammalian cells. While this example utilizes a [U-13C3]propionate tracer, the resulting labeling patterns in TCA cycle intermediates are directly analogous to what would be observed with this compound, as both generate fully labeled propionyl-CoA. The data is presented as mass isotopomer distributions (MIDs), which represent the fraction of the metabolite pool containing a certain number of 13C atoms.
Table 1: Mass Isotopomer Distribution of Propionyl-CoA and Succinyl-CoA
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Propionyl-CoA | 5.0 ± 0.5 | 1.2 ± 0.2 | 0.3 ± 0.1 | 93.5 ± 1.0 | N/A |
| Succinyl-CoA | 25.3 ± 2.1 | 5.1 ± 0.8 | 10.2 ± 1.5 | 59.4 ± 2.5 | 0.0 |
Table 2: Mass Isotopomer Distribution of TCA Cycle Intermediates
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Citrate | 45.1 ± 3.2 | 10.5 ± 1.1 | 25.8 ± 2.0 | 12.3 ± 1.5 | 6.3 ± 0.9 |
| α-Ketoglutarate | 50.2 ± 2.8 | 8.7 ± 0.9 | 22.1 ± 1.8 | 15.0 ± 1.3 | 4.0 ± 0.7 |
| Malate | 30.7 ± 2.5 | 6.2 ± 0.7 | 15.3 ± 1.4 | 47.8 ± 3.0 | 0.0 |
Note: Data are presented as mean ± standard deviation from triplicate experiments. M+n indicates the mass isotopomer with 'n' 13C atoms. Data is hypothetical and for illustrative purposes, based on expected labeling patterns.
Experimental Protocols
A typical workflow for a 13C metabolic flux analysis experiment using this compound involves several key steps, from cell culture and tracer labeling to sample analysis and data interpretation.
Caption: General workflow for 13C-MFA experiments.
Protocol 1: Cell Culture and Isotopic Labeling
Objective: To label intracellular metabolites of cultured mammalian cells with this compound.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Cell culture plates (e.g., 6-well plates)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Allow cells to attach and grow for 24-48 hours in a standard incubator.
-
Preparation of Labeling Medium: Prepare fresh culture medium containing this compound at the desired final concentration (e.g., 1-5 mM). The exact concentration should be optimized for the specific cell line and experimental goals. Ensure the tracer is fully dissolved in the medium.
-
Isotopic Labeling:
-
Aspirate the standard culture medium from the cell culture wells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to each well.
-
Return the plates to the incubator and incubate for a sufficient time to reach isotopic steady-state. The optimal labeling time (typically 6-24 hours) should be determined empirically for the specific metabolic pathway and cell line.
-
Protocol 2: Metabolite Extraction
Objective: To quench metabolic activity and extract intracellular metabolites for analysis.
Materials:
-
Ice-cold PBS
-
-80°C Methanol
-
-80°C Freezer
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Quenching:
-
Remove the culture plates from the incubator and immediately place them on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS.
-
-
Extraction:
-
Add 1 mL of -80°C methanol to each well.
-
Place the plates in a -80°C freezer for at least 15 minutes to ensure complete cell lysis and protein precipitation.
-
Scrape the cells from the bottom of the wells using a cell scraper.
-
Transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge the tubes at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully collect the supernatant containing the extracted metabolites and transfer it to a new clean tube.
-
Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator. Store the dried extracts at -80°C until derivatization.
-
Protocol 3: Sample Derivatization and GC-MS Analysis
Objective: To derivatize non-volatile metabolites for gas chromatography analysis and to determine the mass isotopomer distributions of key intermediates.
Materials:
-
Dried metabolite extracts
-
Pyridine
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMS)
-
Heating block or oven (60-80°C)
-
GC-MS system equipped with a suitable column (e.g., DB-5ms)
Procedure:
-
Derivatization:
-
Resuspend the dried metabolite extracts in 50 µL of pyridine.
-
Add 50 µL of MTBSTFA + 1% TBDMS to each sample.
-
Vortex the tubes briefly to mix.
-
Incubate the samples at 60-80°C for 1 hour to allow for complete derivatization.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use an appropriate temperature gradient to separate the derivatized metabolites. An example gradient is: start at 100°C for 2 minutes, ramp to 300°C at a rate of 10°C/minute, and hold at 300°C for 5 minutes.
-
The mass spectrometer should be operated in electron ionization (EI) mode.
-
Collect data in either full scan mode to identify all detectable metabolites or in selected ion monitoring (SIM) mode to quantify the abundance of specific mass isotopomers of target metabolites (e.g., succinate, malate, citrate).
-
For succinate-2TBDMS derivative, monitor the [M-57]+ fragment cluster (m/z 289-293) to determine the M+0 to M+4 isotopomer distribution.
-
Data Analysis and Interpretation
The raw GC-MS data needs to be processed to correct for the natural abundance of stable isotopes (e.g., 13C, 29Si, 18O) in both the metabolite and the derivatizing agent. This correction is essential for accurately determining the fractional enrichment of 13C from the tracer. Several software packages and algorithms are available for this purpose.
The corrected mass isotopomer distributions can then be used in metabolic flux analysis software (e.g., INCA, Metran) to calculate the relative or absolute fluxes through the metabolic network. The flux of this compound into the TCA cycle is determined by fitting the measured MIDs of the TCA cycle intermediates to a metabolic model. The model will estimate the flux value that best reproduces the experimental labeling patterns.
Conclusion
The use of this compound as a metabolic tracer provides a powerful tool for quantifying the anaplerotic flux from amino acid catabolism into the TCA cycle. The detailed protocols and representative data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to design, execute, and interpret 13C-MFA experiments. By accurately measuring these metabolic fluxes, researchers can gain valuable insights into cellular physiology in both health and disease, paving the way for new diagnostic and therapeutic strategies.
Application Notes and Protocols for Sodium 2-oxobutanoate-13C4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-oxobutanoate, also known as sodium α-ketobutyrate, is a key metabolic intermediate in the catabolism of several amino acids, including threonine and methionine. Its quantification in biological matrices is crucial for studying various metabolic pathways and identifying potential biomarkers for metabolic disorders. The use of a stable isotope-labeled internal standard, such as Sodium 2-oxobutanoate-13C4, is the gold standard for accurate and precise quantification by isotope dilution mass spectrometry (ID-MS). This internal standard co-elutes chromatographically with the endogenous analyte but is distinguishable by its higher mass, allowing for the correction of matrix effects and variations in sample preparation and instrument response.
These application notes provide a comprehensive guide to using this compound as an internal standard for the quantitative analysis of 2-oxobutanoate in biological samples, particularly plasma and serum, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of 2-Oxobutanoate
2-Oxobutanoate is primarily formed from the degradation of the amino acids threonine and methionine. It is subsequently metabolized in the mitochondria to propionyl-CoA, which then enters the tricarboxylic acid (TCA) cycle after conversion to succinyl-CoA.[1][2][3]
Figure 1: Simplified metabolic pathway of 2-oxobutanoate.
Experimental Protocols
Preparation of Stock and Working Solutions
a. Sodium 2-oxobutanoate (Analyte) Stock Solution (1 mg/mL):
-
Weigh accurately 10 mg of sodium 2-oxobutanoate.
-
Dissolve in 10 mL of LC-MS grade water to obtain a 1 mg/mL stock solution.
-
Store at -20°C.
b. This compound (Internal Standard) Stock Solution (1 mg/mL):
-
Weigh accurately 1 mg of this compound.
-
Dissolve in 1 mL of LC-MS grade water to obtain a 1 mg/mL stock solution.
-
Store at -20°C.
c. Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a working internal standard solution by diluting the this compound stock solution to a final concentration of 100 ng/mL in a 50:50 mixture of methanol and water.
Sample Preparation from Plasma/Serum
This protocol utilizes protein precipitation, a common and effective method for preparing plasma and serum samples for LC-MS/MS analysis.
Figure 2: Workflow for plasma/serum sample preparation.
Detailed Steps:
-
Thaw plasma/serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.
-
Add 10 µL of the 100 ng/mL this compound working internal standard solution to each sample, calibrator, and quality control sample (except for the blank).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 30°C.
-
Reconstitute the dried extract in 100 µL of a 50:50 (v/v) methanol:water solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
a. Liquid Chromatography (LC) Conditions: A reverse-phase separation is suitable for 2-oxobutanoate.
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 2% B; 1-5 min: 2-98% B; 5-6 min: 98% B; 6-6.1 min: 98-2% B; 6.1-8 min: 2% B |
b. Mass Spectrometry (MS) Conditions: The analysis should be performed on a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI-) mode. Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
c. MRM Transitions: The following are proposed MRM transitions for 2-oxobutanoate and its 13C4-labeled internal standard. These should be optimized on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Oxobutanoate | 101.0 | 57.0 | 15 |
| 2-Oxobutanoate-13C4 | 105.0 | 60.0 | 15 |
Quantitative Data and Method Performance
The following table summarizes the expected performance characteristics of the described method. This data is representative of similar assays for short-chain keto acids and should be validated in your laboratory.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 1-5 ng/mL |
| Limit of Detection (LOD) | 0.5-2 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| Matrix Effect | Compensated by the internal standard |
Logical Relationship for Quantification
The quantification of the endogenous 2-oxobutanoate is based on the principle of isotope dilution, where the ratio of the peak area of the analyte to the peak area of the known amount of internal standard is used to determine the analyte's concentration.
Figure 3: Logical relationship for quantification using an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of 2-oxobutanoate in biological matrices. The detailed protocols and expected performance characteristics outlined in these application notes serve as a comprehensive guide for researchers and scientists in the fields of metabolomics and drug development. Adherence to these guidelines, with appropriate in-house validation, will ensure high-quality, reproducible data for a better understanding of metabolic processes.
References
Application Notes and Protocols: Sodium 2-oxobutanoate-13C4 for Metabolic Flux Analysis
Product: Sodium 2-oxobutanoate-13C4 For Research Use Only
Introduction
This compound is a stable isotope-labeled compound essential for researchers and scientists engaged in metabolic flux analysis (MFA).[1] This compound serves as a tracer to quantitatively track the flow of carbon through various metabolic pathways within a biological system.[1] By introducing this compound into cell cultures or in vivo models, researchers can elucidate the contributions of different pathways to cellular metabolism, identify metabolic bottlenecks, and understand the metabolic reprogramming that occurs in various physiological and pathological states. This product is intended for use by researchers, scientists, and drug development professionals.
Product Information:
| Property | Value |
| Chemical Name | Sodium 2-oxobutanoate-1,2,3,4-13C4 |
| CAS Number | 2483736-24-7[2][3] |
| Molecular Formula | ¹³C₄H₅NaO₃[3] |
| Molecular Weight | 128.04 g/mol [3] |
| Appearance | Solid[4] |
| Purity | ≥98% |
| Storage | Store at -20°C for long-term stability. |
Applications in Metabolic Research
This compound is a powerful tool for investigating cellular metabolism, particularly in the context of amino acid and energy metabolism. As an intermediate in the catabolism of threonine and methionine, 2-oxobutanoate is a key metabolite that feeds into the tricarboxylic acid (TCA) cycle.[5]
Key Applications Include:
-
Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions to understand the physiological state of cells.[1]
-
Tracer Studies: Tracing the metabolic fate of 2-oxobutanoate and its contribution to downstream metabolites.[6]
-
Amino Acid Metabolism Research: Investigating the pathways of threonine and methionine degradation.[5]
-
TCA Cycle Dynamics: Elucidating the anaplerotic and cataplerotic fluxes associated with the TCA cycle.
-
Drug Discovery and Development: Assessing the metabolic effects of drug candidates on cellular pathways.
Metabolic Pathway of 2-Oxobutanoate
2-Oxobutanoate is primarily generated from the catabolism of the amino acids threonine and methionine. It is then converted into propionyl-CoA, which subsequently enters the TCA cycle as succinyl-CoA.[5] This pathway is crucial for cellular energy production and the biosynthesis of various macromolecules.
The degradation of 2-oxobutanoate occurs in the mitochondria and involves a series of enzymatic reactions.[5] The initial step is the oxidative decarboxylation of 2-oxobutanoate to propionyl-CoA, a reaction catalyzed by the branched-chain α-keto acid dehydrogenase complex.[5] Propionyl-CoA is then carboxylated to form (S)-methylmalonyl-CoA, which is epimerized to (R)-methylmalonyl-CoA. Finally, methylmalonyl-CoA mutase converts (R)-methylmalonyl-CoA to succinyl-CoA, which is a key intermediate of the TCA cycle.[5]
Caption: Metabolic degradation pathway of Sodium 2-oxobutanoate.
Experimental Protocols
The following protocols provide a general framework for conducting a 13C metabolic flux analysis experiment using this compound. Optimization may be required depending on the cell type and experimental conditions.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach the desired confluency (typically mid-log phase).
-
Media Preparation: Prepare culture medium containing this compound at a known concentration. The standard medium should be replaced with the labeling medium.
-
Labeling: Incubate the cells in the labeling medium for a sufficient period to achieve isotopic steady-state. The incubation time will vary depending on the cell type and the metabolic pathway of interest.
-
Cell Harvesting: After the labeling period, rapidly quench the metabolism by placing the culture plates on ice and aspirating the medium. Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate. Centrifuge the lysate to pellet the protein and cellular debris.
Caption: General experimental workflow for 13C metabolic flux analysis.
-
Protein Hydrolysis: After metabolite extraction, the protein pellet can be hydrolyzed to release amino acids. Resuspend the pellet in 6 M HCl and incubate at 110°C for 24 hours.
-
Drying: Dry the hydrolysate under a stream of nitrogen or using a vacuum centrifuge.
-
Derivatization: Resuspend the dried amino acids in a derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) and incubate at 70°C for 1 hour to create volatile derivatives suitable for GC-MS analysis.
-
Instrumentation: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Data Acquisition: Acquire mass spectra in full scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distributions of the amino acids.
-
Data Analysis: The resulting mass isotopomer distributions are used to calculate metabolic flux ratios and absolute flux values using specialized software.[7]
Data Presentation
The quantitative data obtained from the mass spectrometry analysis should be summarized in a clear and structured format. The table below provides an example of how to present the mass isotopomer distribution for a specific amino acid fragment.
Table 1: Mass Isotopomer Distribution of an Alanine Fragment
| Mass Isotopomer | Relative Abundance (%) - Control | Relative Abundance (%) - Treated |
| M+0 | 95.2 ± 1.1 | 85.7 ± 1.5 |
| M+1 | 3.8 ± 0.3 | 10.2 ± 0.8 |
| M+2 | 0.8 ± 0.1 | 3.1 ± 0.4 |
| M+3 | 0.2 ± 0.05 | 1.0 ± 0.2 |
Data are presented as mean ± standard deviation (n=3).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Incorporation | Insufficient incubation time. | Increase the labeling period to ensure isotopic steady-state is reached. |
| Low concentration of the tracer. | Increase the concentration of this compound in the medium. | |
| High Variability in Replicates | Inconsistent cell handling. | Ensure uniform cell seeding density and consistent harvesting and extraction procedures. |
| Analytical instrument instability. | Calibrate and validate the mass spectrometer before and during the analysis. | |
| Poor Chromatographic Peak Shape | Incomplete derivatization. | Optimize derivatization conditions (temperature, time, reagent concentration). |
| Contamination of the GC column. | Bake out the column or replace it if necessary. |
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 2483736-24-7|Sodium 2-oxobutanoate-1,2,3,4-13C4|BLD Pharm [bldpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CheMondis Marketplace [chemondis.com]
- 5. Threonine and 2-Oxobutanoate Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data: protocol and principles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sodium 2-oxobutanoate-¹³C₄ Labeling
Welcome to the technical support center for optimizing the use of Sodium 2-oxobutanoate-¹³C₄ in metabolic labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Sodium 2-oxobutanoate-¹³C₄ in cell culture?
A1: The optimal concentration of Sodium 2-oxobutanoate-¹³C₄ can vary significantly depending on the cell type, experimental goals, and culture conditions. A common starting point for many cell lines is in the low millimolar (mM) range. We recommend performing a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
Q2: How can I determine the optimal labeling time for my experiment?
A2: The ideal labeling time depends on the turnover rate of the metabolic pathway being investigated. For dynamic studies of central carbon metabolism, labeling times can range from a few minutes to several hours. To determine the optimal time, a time-course experiment is recommended. This involves collecting samples at multiple time points after the introduction of the tracer to observe the kinetics of ¹³C incorporation into downstream metabolites.
Q3: Can Sodium 2-oxobutanoate-¹³C₄ be toxic to cells at high concentrations?
A3: Yes, like many metabolic substrates, high concentrations of 2-oxobutanoate can potentially be toxic to cells. It is crucial to assess cell viability and proliferation across a range of tracer concentrations to identify a working concentration that does not adversely affect cellular physiology. One study on a different labeling agent, Ac4ManNAz, showed that a high concentration (50 μM) reduced major cellular functions, while a lower concentration (10 μM) was found to be optimal with sufficient labeling efficiency.[1][2] This principle of concentration optimization to avoid toxicity is applicable here.
Q4: How should I prepare and store the Sodium 2-oxobutanoate-¹³C₄ stock solution?
A4: Prepare a concentrated stock solution in a sterile, aqueous buffer (e.g., PBS or cell culture medium without serum). Filter-sterilize the stock solution through a 0.22 µm filter before adding it to your cell cultures. Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: What are the key metabolic pathways traced by Sodium 2-oxobutanoate-¹³C₄?
A5: Sodium 2-oxobutanoate is an alpha-keto acid that can enter central carbon metabolism through several pathways. It can be converted to propionyl-CoA and subsequently enter the Krebs cycle (TCA cycle) via succinyl-CoA. It can also be transaminated to form the amino acid α-aminobutyrate. The ¹³C₄ label allows for the tracing of these carbon atoms as they are incorporated into various downstream metabolites.
Troubleshooting Guide
This guide addresses common issues that may arise during metabolic labeling experiments with Sodium 2-oxobutanoate-¹³C₄.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no ¹³C labeling detected in target metabolites. | 1. Suboptimal tracer concentration: The concentration of Sodium 2-oxobutanoate-¹³C₄ may be too low for efficient uptake and incorporation. 2. Short labeling time: The incubation period may be insufficient for the ¹³C label to reach the target metabolites. 3. Slow metabolic pathway: The metabolic pathway being studied may have a slow turnover rate in your specific cell model. 4. Incorrect sample preparation: Issues with metabolite extraction or sample handling can lead to loss of labeled compounds. | 1. Optimize tracer concentration: Perform a dose-response experiment to find the optimal concentration. 2. Optimize labeling time: Conduct a time-course experiment to determine the necessary incubation period. 3. Increase labeling time or tracer concentration: Consider longer incubation times or a higher, non-toxic tracer concentration. 4. Review and optimize protocols: Ensure your metabolite extraction and sample preparation protocols are validated and appropriate for your analytical method. |
| High background or unexpected labeling patterns. | 1. Contamination: Contamination of samples or reagents with unlabeled 2-oxobutanoate or other carbon sources. 2. Tracer impurity: The Sodium 2-oxobutanoate-¹³C₄ may contain unlabeled impurities. 3. Metabolic scrambling: The ¹³C label may be distributed through unexpected metabolic pathways. | 1. Use high-purity reagents and sterile techniques: Ensure all reagents and equipment are free from contaminants. 2. Check tracer purity: Verify the isotopic purity of the tracer with the manufacturer. 3. Thoroughly analyze labeling patterns: Investigate alternative metabolic routes and consult metabolic pathway databases. |
| Decreased cell viability or altered cell morphology. | 1. Tracer toxicity: The concentration of Sodium 2-oxobutanoate-¹³C₄ may be too high, leading to cellular stress or toxicity. 2. pH shift in media: The addition of the sodium salt of an acid could alter the pH of the culture medium. | 1. Determine the toxic threshold: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of tracer concentrations. Select a concentration well below the toxic level. 2. Buffer the medium: Ensure your cell culture medium is adequately buffered and check the pH after adding the tracer. |
Experimental Protocols
Protocol 1: Determining Optimal Sodium 2-oxobutanoate-¹³C₄ Concentration
Objective: To identify the highest concentration of Sodium 2-oxobutanoate-¹³C₄ that does not negatively impact cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cells at a density that will not reach confluency by the end of the experiment.
-
Tracer Addition: The following day, replace the medium with fresh medium containing a range of Sodium 2-oxobutanoate-¹³C₄ concentrations (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 mM). Include a vehicle-only control.
-
Incubation: Incubate the cells for a period relevant to your planned labeling experiment (e.g., 24 or 48 hours).
-
Viability Assessment: At the end of the incubation, assess cell viability using a standard method such as an MTT assay or trypan blue exclusion.
-
Data Analysis: Plot cell viability against the tracer concentration to determine the IC₅₀ (if applicable) and the maximum non-toxic concentration.
Protocol 2: Time-Course Labeling Experiment
Objective: To determine the optimal labeling duration for detecting ¹³C incorporation into target metabolites.
Methodology:
-
Cell Culture: Culture cells to the desired confluency.
-
Tracer Introduction: Replace the culture medium with a fresh medium containing the pre-determined optimal concentration of Sodium 2-oxobutanoate-¹³C₄.
-
Time-Point Collection: Harvest cells and quench metabolism at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).
-
Metabolite Extraction: Immediately extract metabolites using a cold solvent extraction method (e.g., 80% methanol).
-
LC-MS/MS Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to measure the isotopic enrichment in your target metabolites.
-
Data Analysis: Plot the percentage of ¹³C labeling for each metabolite against time to understand the labeling kinetics.
Visualizations
Caption: Workflow for a metabolic labeling experiment.
Caption: Troubleshooting logic for low labeling.
References
Technical Support Center: 13C Metabolic Flux Analysis
Welcome to the technical support center for 13C Metabolic Flux Analysis (MFA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you might encounter throughout the 13C-MFA workflow.
Experimental Design & Setup
Question: How do I choose the optimal 13C-labeled tracer for my experiment?
Answer: The choice of an isotopic tracer is critical for a successful 13C-MFA study and depends on the specific metabolic pathways you aim to investigate. A poorly chosen tracer can lead to uninformative data and inaccurate flux estimations.
Troubleshooting:
-
Define Your Goal: Clearly identify the central metabolic pathways or specific fluxes of interest. For example, to probe the upper part of central metabolism, such as glycolysis and the pentose phosphate pathway (PPP), [1,2-¹³C]glucose is often recommended as it can significantly improve the precision of flux estimates.[1]
-
Consult Literature for Similar Systems: Review published 13C-MFA studies on organisms or cell types similar to yours to see which tracers have been used successfully.
-
Use Tracer Selection Tools: Computational tools can help select the best tracer to resolve specific fluxes. These tools often use an Elementary Metabolite Units (EMU) framework to predict which tracers will provide the most informative labeling patterns for your network model.[1]
-
Consider Parallel Labeling Experiments: Performing experiments with different tracers in parallel can provide more comprehensive data and improve the accuracy of flux estimations. For instance, using a combination of [1-¹³C]glucose and [U-¹³C]glucose in separate experiments can offer better resolution for different parts of the metabolic network.[1][2]
Table 1: Comparison of Common ¹³C-Glucose Tracers
| Tracer | Primary Application | Advantages | Disadvantages |
| [1-¹³C]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Good for resolving the split between glycolysis and the oxidative PPP. | Less informative for TCA cycle fluxes. |
| [U-¹³C]glucose | Central Carbon Metabolism | Provides broad labeling across many pathways. | Can be less precise for specific pathway splits compared to positionally labeled tracers. |
| [1,2-¹³C]glucose | Upper Central Metabolism | Significantly improves the accuracy of flux estimation in glycolysis and PPP.[1] | More expensive than singly labeled glucose. |
| [5-¹³C]glucose | Key Fluxes | Shows good precision in many key fluxes and can determine more exchange fluxes.[1] | May not be optimal for all metabolic fluxes. |
Question: My cells are not reaching isotopic steady state. What should I do?
Answer: Achieving isotopic steady state, where the labeling pattern of intracellular metabolites becomes constant over time, is a key assumption for standard steady-state 13C-MFA.[3] Failure to reach steady state can lead to erroneous flux calculations.
Troubleshooting:
-
Verify Metabolic Steady State First: Before assessing isotopic steady state, ensure your cells are in a metabolic steady state (i.e., constant metabolite concentrations). This is often assumed during the exponential growth phase in batch cultures or in continuous cultures.[3]
-
Extend the Labeling Time: The time required to reach isotopic steady state can vary significantly between different metabolites and organisms. Slower growing cells, for example, will require longer labeling times.[4] Perform a time-course experiment to determine when the labeling of key metabolites becomes saturated.
-
Consider Isotopically Non-Stationary MFA (INST-MFA): If reaching a steady state is not feasible due to experimental constraints (e.g., slow growth, dynamic conditions), INST-MFA is a powerful alternative.[5][6] This method uses short-term isotopic transient data, which can reduce experimental time and, in some cases, increase flux precision.[4]
Sample Preparation
Question: How can I be sure my quenching and extraction methods are not introducing artifacts?
Answer: The quenching and metabolite extraction steps are critical for preserving the in vivo metabolic state of the cells. Inefficient quenching can allow enzymatic reactions to continue, while improper extraction can lead to metabolite degradation or incomplete recovery, introducing significant errors.[7]
Troubleshooting:
-
Rapid and Cold Quenching: Quenching must be extremely fast to halt all enzymatic activity. A common method is to rapidly transfer cells into a cold solvent like -70°C methanol.[7][8]
-
Use an Appropriate Extraction Solvent: The choice of extraction solvent is crucial. A common and effective solvent is a mixture of acidic acetonitrile:methanol:water, which can help prevent the interconversion of metabolites during extraction.[7] For example, extraction with formic acid can prevent the artificial production of ADP from ATP.[7]
-
Test for Artifacts: Spike unlabeled standards of known labile metabolites (e.g., ATP, PEP) into your extraction solvent and process a sample of fully ¹³C-labeled cells. If you detect unlabeled versions of downstream metabolites, it indicates that artifactual conversion is occurring during your extraction process.[7]
-
Internal Standards: The use of isotopic internal standards can help to account for variability in extraction efficiency and sample handling.
Experimental Protocol: Quenching and Metabolite Extraction
-
Preparation: Prepare a quenching/extraction solution of acetonitrile:methanol:water (40:40:20) with 0.1 M formic acid and cool it to -20°C.
-
Quenching: For adherent cells, rapidly aspirate the culture medium and add the cold quenching/extraction solution directly to the plate. For suspension cells, rapidly centrifuge the cells and resuspend the pellet in the cold solution.
-
Extraction: Scrape the cells (if adherent) and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly to ensure complete extraction.
-
Clarification: Centrifuge the lysate at a high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Sample Collection: Carefully collect the supernatant containing the extracted metabolites for subsequent analysis.
Data Acquisition
Question: I am getting low signal-to-noise for some metabolites in my mass spectrometry data. How can I improve this?
Answer: Low signal-to-noise can compromise the quality of your mass isotopomer distribution (MID) data, leading to less reliable flux estimations.
Troubleshooting:
-
Increase Biomass: If possible, increase the amount of starting cell material to increase the concentration of metabolites in your extract.
-
Optimize Analytical Method: Work with an analytical chemist to optimize the mass spectrometry method for your specific metabolites of interest. This can include adjusting the chromatography, ionization source settings, and MS parameters.
-
Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of metabolites is often necessary to increase their volatility and improve their chromatographic behavior and ionization efficiency.[8]
-
Use a More Sensitive Instrument: If available, using a higher-resolution and more sensitive mass spectrometer can significantly improve data quality.
Question: My mass isotopomer distributions (MIDs) look incorrect after data processing. What could be the problem?
Answer: Inaccurate MIDs are a major source of error in 13C-MFA. Several factors can contribute to this issue.
Troubleshooting:
-
Correction for Natural Isotope Abundance: Raw mass spectrometry data must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). Failure to do so will skew the MIDs. Several algorithms and software packages are available to perform this correction accurately.[9]
-
Peak Integration: Ensure that chromatographic peaks are being integrated correctly. Poorly resolved or misshapen peaks can lead to inaccurate quantification of different mass isotopomers.
-
Check for Contamination: Contamination from the culture medium or other sources can interfere with the MIDs of your metabolites of interest. Run a blank sample of the medium to check for background signals.
Data Analysis & Modeling
Question: The goodness-of-fit for my flux model is poor. What are the next steps?
Answer: A poor goodness-of-fit, often indicated by a high sum of squared residuals (SSR), suggests that your model does not adequately describe the experimental data.[1] This is a common and important issue to resolve.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a poor model fit in 13C-MFA.
Detailed Steps:
-
Verify Data Quality: Before altering your model, meticulously re-examine your experimental data.[10] Ensure that the raw analytical data is sound, peak integration was accurate, and all necessary corrections were applied correctly.
-
Evaluate the Metabolic Model: An incomplete or incorrect metabolic network model is a common cause of poor fits.[1][11] Ask yourself:
-
Are there known metabolic pathways in your organism that are missing from the model?
-
Is the directionality (reversibility) of reactions set correctly?
-
Have you considered metabolic compartmentalization (e.g., cytosol vs. mitochondria)?
-
-
Refine the Model: Based on your evaluation, refine the model by adding or removing reactions, or adjusting their reversibility.[11]
-
Re-estimate Fluxes: With the refined model, perform the flux estimation again. It is good practice to restart the flux estimation multiple times with random initial values to ensure you find the global optimum solution.[10]
-
Statistical Validation: If the fit is still not statistically acceptable, it may be necessary to reconsider the experimental design itself, potentially by using different isotopic tracers to better resolve the fluxes .[11][12]
Question: My flux confidence intervals are very large. How can I improve the precision of my flux estimates?
Answer: Large confidence intervals indicate high uncertainty in the estimated flux values. This means that a wide range of flux values are statistically consistent with your data.
Troubleshooting:
-
Improve Data Quality: Higher precision in your experimental measurements (both extracellular rates and isotopic labeling data) will generally lead to narrower confidence intervals.
-
Use More Informative Tracers: As mentioned earlier, the choice of tracer is paramount. An experiment with a non-optimal tracer may not provide enough information to precisely determine all fluxes. Consider running parallel labeling experiments with different tracers to add more constraints to the model.[2]
-
Increase the Number of Measurements: Measuring the labeling patterns of more metabolites can provide additional independent data points, which can help to better constrain the model and reduce the uncertainty of flux estimates.[1]
-
Model Identifiability Analysis: Perform a structural identifiability analysis to determine if certain fluxes are theoretically unresolvable with the current model and data. Some fluxes may be part of a pathway that is not sufficiently constrained by the measurements.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotopically Nonstationary 13C Metabolic Flux Analysis in Resting and Activated Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stationary versus non-stationary (13)C-MFA: a comparison using a consistent dataset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Frontiers | Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework [frontiersin.org]
- 10. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
- 12. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Signal in 13C Labeled NMR Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with poor signal-to-noise in 13C labeled NMR experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal in my 13C NMR spectrum so weak compared to my 1H NMR spectrum?
A1: The inherent sensitivity of 13C NMR is significantly lower than that of 1H NMR for two primary reasons. First, the natural abundance of the NMR-active 13C isotope is only about 1.1%, whereas the 1H isotope is nearly 100% abundant.[1][2] Second, the gyromagnetic ratio of 13C is about four times lower than that of 1H, which results in a weaker NMR signal.[2] Consequently, 13C NMR experiments require more concentrated samples or a greater number of scans to achieve an adequate signal-to-noise ratio.[1]
Q2: I'm not seeing all the expected peaks in my 13C spectrum. What could be the cause?
A2: Missing peaks in a 13C NMR spectrum can be due to several factors. Quaternary carbons (carbons not directly attached to any protons) often exhibit very weak signals due to a lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times.[3][4] Low sample concentration is another common culprit, as some signals may be too weak to be distinguished from the baseline noise.[3] Additionally, very long spin-lattice relaxation times (T1) for some carbons can lead to signal saturation and reduced intensity if the relaxation delay is too short.[4]
Q3: How does isotopic labeling improve the 13C NMR signal?
A3: Isotopic labeling involves enriching the sample with 13C isotopes, which directly addresses the issue of low natural abundance.[5] By increasing the number of 13C nuclei in the molecule, the signal intensity is proportionally enhanced.[5] This is a powerful technique for studying biomolecules and other complex structures where high sensitivity is crucial. Different labeling strategies, such as uniform (>95%) or fractional (25-35%) labeling, can be employed depending on the experimental goals.[6][7]
Q4: What is the Nuclear Overhauser Effect (NOE) and how does it affect my 13C spectrum?
A4: The Nuclear Overhauser Effect (NOE) is a phenomenon where the signal intensity of a nucleus is enhanced by irradiating nearby nuclei. In 13C NMR, broadband decoupling of protons not only simplifies the spectrum by removing C-H coupling but also transfers polarization from the highly abundant protons to the 13C nuclei.[4][8] This can significantly increase the signal intensity for carbons that have directly attached protons (CH, CH2, CH3).[4][8] Quaternary carbons do not benefit from this effect, which contributes to their weaker signals.[4]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues leading to poor signal in 13C NMR experiments.
Problem: Weak or No Signal Observed
Possible Cause 1: Suboptimal Sample Preparation
-
Solution: Ensure your sample is properly prepared.
-
Concentration: For small molecules, a concentration of 50-100 mg in 0.7 mL of solvent is typical for a 13C spectrum that can be acquired in 20-60 minutes.[9] For biomolecules using a cryoprobe, a concentration of at least 0.05 mM is recommended, with >1 mM being preferable.[10]
-
Solvent Volume: Use the correct solvent volume for your NMR tube. For a standard 5 mm tube, a volume of 500 µL is generally sufficient.[3] Insufficient volume can lead to poor magnetic field homogeneity (shimming).[10] For limited sample amounts, consider using specialized tubes like Shigemi tubes.[2][10]
-
Particulate Matter: Filter your sample to remove any solid particles, as they can severely degrade the spectral quality by distorting the magnetic field homogeneity.[9][11]
-
Cleanliness: Use clean and dry NMR tubes and caps to avoid contamination.[3][11]
-
Possible Cause 2: Incorrect Acquisition Parameters
-
Solution: Optimize the key acquisition parameters.
-
Number of Scans (NS): Increasing the number of scans is a straightforward way to improve the signal-to-noise ratio, which improves with the square root of the number of scans.[3]
-
Relaxation Delay (D1): A longer relaxation delay allows for more complete relaxation of the nuclei, which can lead to a greater signal, especially for quaternary carbons with long T1 values.[3] A common starting point is a D1 of 2.0 seconds.[8]
-
Pulse Width (P1): A shorter pulse width (e.g., a 30° pulse) can be beneficial for dilute samples and for observing quaternary carbons, as it allows for a shorter relaxation delay without causing signal saturation.[3]
-
Acquisition Time (AQ): An acquisition time of around 1.0 second is often a good starting point.[8]
-
Possible Cause 3: Instrument Not Properly Calibrated
-
Solution: Ensure the spectrometer is correctly calibrated for your sample.
-
Tuning and Matching: The NMR probe needs to be properly tuned and matched for the 13C frequency with your sample in the magnet.[2] Automated tuning procedures are available on modern spectrometers.[12]
-
Pulse Calibration: Calibrate the 90° pulse width for 13C to ensure optimal excitation and signal intensity.[13][14]
-
Shimming: Poor shimming of the magnetic field leads to broad lines and reduced signal height. Always shim the magnet on your sample before acquisition.[15]
-
Data Presentation: Quantitative Signal Enhancement Strategies
| Parameter/Technique | Standard Value/Condition | Optimized Value/Condition | Expected Signal-to-Noise (S/N) Improvement |
| Number of Scans (NS) | 128 | 512 (4x increase) | ~2x |
| Relaxation Delay (D1) | 1.0 s | 2.0 s | Variable, significant for long T1 nuclei |
| Pulse Angle | 90° | 30° | Can improve S/N for a given experiment time |
| Isotopic Labeling | Natural Abundance (1.1%) | Uniformly 13C Labeled (>95%) | >90x |
| Proton Decoupling | Off | On (with NOE) | Up to 3x for protonated carbons |
| Cryoprobe | Room Temperature Probe | Cryoprobe | 3-4x |
Experimental Protocols
Protocol 1: Standard 1D 13C NMR Acquisition
-
Sample Preparation:
-
Instrument Setup:
-
Acquisition:
-
Load a standard 1D 13C pulse program (e.g., zgpg30 or zgdc30 which includes proton decoupling).[8]
-
Set the following initial parameters:
-
Start the acquisition.
-
-
Processing:
-
Apply an exponential multiplication with a line broadening factor (LB) of 1.0 Hz to improve the signal-to-noise ratio.[8]
-
Fourier transform, phase, and baseline correct the spectrum.
-
Visualizations
Caption: A workflow diagram for troubleshooting poor signal in 13C NMR experiments.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nmr spectroscopy - 13C NMR spectrum only showing solvent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 4. Basic concepts of 13C NMR | www.wenxuecity.com [wenxuecity.com]
- 5. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 6. Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uniform 13C isotope labeling of proteins with sodium acetate for NMR studies: application to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. NMR Spectrometer Automated Calibration | Calibration software | Bruker [bruker.com]
- 14. How about calibrating a 13C 90 pulse? - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 15. books.rsc.org [books.rsc.org]
Technical Support Center: Correcting for Natural 13C Abundance in Metabolic Flux Analysis (MFA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for natural 13C abundance in their Metabolic Flux Analysis (MFA) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for the natural abundance of 13C in MFA?
A1: In 13C-based Metabolic Flux Analysis (MFA), researchers use substrates enriched with 13C to trace the flow of carbon through metabolic pathways. However, carbon naturally exists as two stable isotopes: 12C (approximately 98.9%) and 13C (approximately 1.1%).[1] This means that even in the absence of a 13C-labeled tracer, a certain fraction of metabolites will naturally contain one or more 13C atoms.
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) techniques used to measure isotopic enrichment cannot distinguish between 13C atoms originating from the labeled tracer and those naturally present.[1] Failure to correct for this natural abundance can lead to significant errors in the measured mass isotopomer distributions (MIDs), resulting in inaccurate calculations of metabolic fluxes.[1][2] Therefore, a correction is crucial to distinguish the isotopic enrichment derived from the experimental tracer from the background natural abundance.[1]
Q2: What is a Mass Isotopomer Distribution (MID) and how does natural abundance affect it?
A2: A mass isotopomer is a molecule that differs in the number of isotopic atoms it contains.[3] A Mass Isotopomer Distribution (MID), also referred to as a Mass Distribution Vector (MDV), describes the fractional abundance of each mass isotopologue of a metabolite.[4] For a metabolite with 'n' carbon atoms, there can be n+1 mass isotopologues, from M+0 (containing no 13C) to M+n (containing 'n' 13C atoms).[4]
Natural abundance of 13C and other heavy isotopes (e.g., 17O, 18O, 29Si, 30Si) from the metabolite itself or from derivatization agents used in sample preparation contributes to the measured MID.[1][5] This contribution can artificially inflate the abundance of heavier mass isotopologues (M+1, M+2, etc.), leading to a skewed representation of the actual labeling pattern derived from the 13C tracer.
Q3: What are the common methods for natural abundance correction?
A3: Several methods exist for correcting for natural isotope abundance, with the key distinction being between older, potentially inaccurate "classical" methods and more accurate, widely accepted approaches.
-
Incorrect "Classical" Method: This approach often involves a simple subtraction of the natural abundance pattern of an unlabeled standard from the measured data. This method has been shown to be flawed and can introduce significant errors into the analysis.[1]
-
Correct "Skewed" or Matrix-Based Methods: These are the currently accepted standard. They use mathematical models, often in the form of a correction matrix, to deconvolute the contributions of natural abundance from the measured MIDs.[3][6] These methods account for the binomial distribution of naturally occurring isotopes and can be applied using various software packages.[7]
Several software tools are available to perform this correction, including IsoCor, ICT (Isotope Correction Toolbox), and others that are often integrated into larger MFA software suites.[6][8]
Troubleshooting Guide
Problem: My corrected MIDs show negative values for some mass isotopologues.
-
Possible Cause 1: Measurement Error. Mass spectrometry measurements can have noise and inaccuracies, especially for low-abundance isotopologues. If a measured peak is underestimated, the correction algorithm might result in a negative value for the corresponding corrected isotopologue.[7]
-
Solution: Review your raw mass spectrometry data for integration errors or low signal-to-noise ratios. Consider excluding highly noisy data points from your analysis.
-
-
Possible Cause 2: Incorrect Elemental Formula. The correction algorithms rely on the precise elemental composition of the metabolite (and any derivatization agents) to calculate the expected natural abundance. An incorrect formula will lead to an incorrect correction matrix.
-
Solution: Double-check the chemical formula of your metabolite and any derivatives used for analysis. Ensure you are accounting for all atoms (C, H, N, O, Si, etc.).
-
-
Possible Cause 3: Application of an incorrect correction method. Using an outdated or inappropriate correction algorithm can lead to erroneous results.
-
Solution: Ensure you are using a well-established, matrix-based correction method. If using custom scripts, validate them against known standards or established software.
-
Problem: The flux values calculated after correction seem biologically implausible.
-
Possible Cause 1: Incomplete Correction. The correction may not have accounted for all sources of natural isotopes, such as those from derivatization agents.
-
Solution: Verify that your correction method includes the elemental composition of all parts of the analyzed molecule, including any chemical modifications introduced during sample preparation.
-
-
Possible Cause 2: Isotopic Impurity of the Tracer. The 13C-labeled substrate you are using may not be 100% pure, containing a fraction of unlabeled (12C) molecules.[4][9]
-
Solution: Whenever possible, obtain the isotopic purity of your tracer from the manufacturer and account for it in your MFA model. Some advanced correction tools allow for the input of tracer impurity.[8]
-
-
Possible Cause 3: Issues with the Metabolic Model. The discrepancy might not be with the correction itself, but with the underlying metabolic network model used for flux calculation.
-
Solution: Re-evaluate the assumptions and reactions included in your metabolic model. Ensure it accurately represents the biological system under study.
-
Quantitative Data Summary
For accurate correction, the natural abundances of the stable isotopes of all elements present in the analyzed metabolite and its derivatives are required.
| Element | Isotope | Natural Abundance (%) |
| Carbon | 12C | ~98.9 |
| 13C | ~1.1 | |
| Nitrogen | 14N | ~99.632 |
| 15N | ~0.368 | |
| Oxygen | 16O | ~99.757 |
| 17O | ~0.038 | |
| 18O | ~0.205 | |
| Hydrogen | 1H | ~99.9885 |
| 2H (D) | ~0.0115 | |
| Silicon | 28Si | ~92.223 |
| 29Si | ~4.685 | |
| 30Si | ~3.092 |
Note: These values are approximate and can vary slightly.
Experimental Protocol: Natural Abundance Correction Workflow
This protocol outlines the general steps for correcting measured mass isotopomer distributions for natural isotope abundance.
1. Data Acquisition:
- Perform the 13C labeling experiment, ensuring the system reaches a metabolic and isotopic steady state (for steady-state MFA).[1]
- Extract metabolites and derivatize them if necessary for analysis (e.g., for GC-MS).
- Analyze the samples using mass spectrometry to obtain the raw mass isotopomer data for each metabolite of interest.[1]
2. Data Processing (Raw MIDs):
- Integrate the peak areas for each mass isotopologue (M+0, M+1, M+2, etc.) for a given metabolite.
- Normalize these peak areas to obtain the measured Mass Isotopomer Distribution (MID). The sum of the fractional abundances in the MID should equal 1.[4]
3. Correction for Natural Abundance:
- Select a Correction Tool: Choose a suitable software package or algorithm for natural abundance correction (e.g., IsoCor, ICT, or a function within your MFA software).
- Input Required Information:
- The measured MID for each metabolite.
- The precise elemental formula of the metabolite being analyzed (including any atoms added during derivatization).
- Execute the Correction: The software will use this information to construct a correction matrix and calculate the corrected MID, which represents the MID that would have been observed if there were no naturally occurring heavy isotopes.[6][7]
4. Data for Flux Analysis:
- The resulting corrected MIDs are then used as input for the 13C-MFA software to calculate the metabolic fluxes.[1]
Visualizations
Caption: A typical workflow for a 13C isotope labeling experiment and subsequent data analysis.
Caption: Logical relationship between measured, natural abundance, and corrected MIDs.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validity of natural isotope abundance correction for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Metabolic Interference in Labeling Experiments
Welcome to the technical support center for metabolic labeling experiments. This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize metabolic interference and ensure the accuracy and reproducibility of their results.
Frequently Asked questions (FAQs)
Q1: What is metabolic interference in the context of labeling experiments?
A: Metabolic interference refers to any alteration of a cell's natural metabolic pathways caused by the introduction of isotopic labels. This can include the conversion of a labeled precursor into other molecules ("isotope scrambling"), cellular toxicity from the label, or unexpected changes in metabolic flux, all of which can affect the accuracy of quantitative experiments.[1][2][3]
Q2: How do I choose the right stable isotope labeling method for my experiment?
A: The choice of labeling method depends on your specific research question, the organism or cell type, and the analytical platform available.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is excellent for quantitative proteomics in cultured cells.[4][5]
-
Heavy Water (²H₂O) Labeling is cost-effective for in vivo studies in whole organisms and can label a wide range of biomolecules.[6][7][8]
-
¹³C-labeled glucose or other central carbon metabolites are ideal for metabolic flux analysis.[4]
-
4-thiouridine (4sU) labeling is used to study the dynamics of newly transcribed RNA.[9][10]
Q3: What is "isotope scrambling" and how can I minimize it?
A: Isotope scrambling is the metabolic conversion of a labeled molecule into other, unintended molecules, which can complicate data analysis.[1][2] For example, labeled arginine can be converted to proline in some cell lines.[11][12] To minimize this, you can:
-
Use cell-free synthesis systems, where metabolic enzyme activity is lower.[3]
-
Add the unlabeled version of the potential scrambled product to the medium (e.g., adding unlabeled proline to prevent labeled arginine conversion).[12]
-
Choose specific labeling precursors that are less prone to conversion in your model system.[13]
-
Add labeled precursors to the culture shortly before induction to limit the time for metabolic conversion.[2]
Q4: Can stable isotopes be toxic to cells?
A: While stable isotopes are non-radioactive and generally considered safe, high concentrations of some labels can have physiological effects.[4][14] For example, high enrichment of heavy water (e.g., >20%) can be toxic to organisms.[7] It is always recommended to perform pilot studies to determine the optimal label concentration that ensures sufficient incorporation without affecting cell viability or growth.[15]
Troubleshooting Guides
This section addresses specific issues that you may encounter during your labeling experiments.
Issue 1: Low or Incomplete Labeling Efficiency
Q: My mass spectrometry results show low incorporation of the heavy isotope. What could be the cause and how can I fix it?
A: Low labeling efficiency is a common problem that can significantly impact quantitative accuracy. Here are the potential causes and solutions:
| Potential Cause | Recommended Solution | Citation |
| Insufficient Labeling Time | For cell culture experiments (e.g., SILAC), ensure cells have undergone a sufficient number of doublings (typically at least five) in the labeled medium to achieve near-complete incorporation. | [15][16] |
| Contamination from Unlabeled Sources | When using SILAC, ensure the use of dialyzed fetal bovine serum (FBS) to minimize contamination from unlabeled amino acids present in standard serum. | [17] |
| Metabolic Auxotrophy Issues | The chosen cell line must be auxotrophic for the labeled amino acid (i.e., it cannot synthesize it itself). Verify the auxotrophy of your cell line. | [17] |
| Suboptimal Label Concentration | The concentration of the labeled precursor in the medium may be too low. Optimize the concentration in pilot experiments to ensure it's not limiting. | [12] |
| Poor Uptake of the Label | Ensure that the cells can efficiently transport and metabolize the labeled precursor. This can be cell-type specific. | [4] |
Below is a troubleshooting workflow for addressing low labeling efficiency.
Caption: Troubleshooting workflow for low labeling efficiency.
Issue 2: Arginine-to-Proline Conversion in SILAC
Q: I'm observing unexpected heavy-labeled proline in my SILAC experiment that used heavy arginine. How does this happen and how can I correct for it?
A: The metabolic conversion of arginine to proline is a well-documented issue in SILAC experiments that can lead to inaccurate quantification, as the signal from the heavy arginine-labeled peptide is split with the newly formed heavy proline-containing peptide.[11][18]
Caption: Metabolic conversion of heavy arginine to heavy proline.
Solutions to the Arginine Conversion Problem:
-
Supplement with Unlabeled Proline: Adding a sufficient amount of unlabeled L-proline (e.g., 200 mg/L) to the SILAC medium can suppress the metabolic pathway that converts arginine to proline.[12] This is often the simplest and most effective solution.
-
Use a Different Labeled Amino Acid: If proline supplementation is not effective or desirable for your system, consider using labeled lysine instead of, or in addition to, arginine, as it is not converted to other amino acids.[17]
-
Computational Correction: Several computational approaches can estimate the rate of conversion and correct the peptide ratios during data analysis.[18] This requires specialized software and careful validation.
-
Genetic Modification: In some model organisms like yeast, it is possible to create strains with deletions in the genes responsible for arginine conversion (e.g., aru1Δ, car1Δ).[11]
Experimental Protocols
Protocol 1: Standard SILAC for Quantitative Proteomics
This protocol provides a general workflow for a SILAC experiment in mammalian cell culture.
-
Medium Preparation: Prepare SILAC DMEM or RPMI 1640 medium, ensuring it lacks standard L-arginine and L-lysine. Supplement the "light" medium with normal L-arginine and L-lysine, and the "heavy" medium with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine). Both media should be supplemented with dialyzed FBS.[19][20]
-
Cell Adaptation: Culture two populations of cells, one in the "light" medium and one in the "heavy" medium. Passage the cells for at least five generations to ensure >97% incorporation of the labeled amino acids.[16][21]
-
Experimental Treatment: Apply your experimental treatment (e.g., drug stimulation) to one of the cell populations. The other population serves as the control.
-
Cell Harvesting and Mixing: After treatment, wash the cells with PBS, lyse them using a suitable lysis buffer, and determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" lysates.[19]
-
Protein Digestion: Perform in-solution or in-gel digestion of the combined protein mixture using trypsin. Trypsin cleaves after arginine and lysine residues, ensuring that nearly all resulting peptides will contain a label.[22]
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture using high-resolution LC-MS/MS. The mass spectrometer will detect pairs of peptides (light and heavy) that are chemically identical but differ in mass due to the isotope label.[20]
-
Data Analysis: Use specialized software to identify peptides and quantify the intensity ratios of the heavy and light peptide pairs. This ratio reflects the relative abundance of the protein between the two experimental conditions.[21]
Caption: General experimental workflow for SILAC.
Protocol 2: 4sU-Labeling for Nascent RNA Analysis
This protocol outlines the key steps for labeling newly transcribed RNA.
-
4sU Labeling: Add 4-thiouridine (4sU) to the cell culture medium at a final concentration typically between 100-500 µM and incubate for a short period (e.g., 5-60 minutes) to label newly synthesized RNA.[10][23]
-
RNA Extraction: Isolate total RNA from the cells using a standard method like TRIzol extraction.[10]
-
Biotinylation: Biotinylate the 4sU-labeled RNA. This is a crucial step that adds a biotin tag to the sulfur atom of the incorporated 4sU, allowing for subsequent purification.[23]
-
Purification: Use streptavidin-coated magnetic beads to capture the biotinylated nascent RNA, separating it from the pre-existing, unlabeled RNA.[24]
-
Elution and Downstream Analysis: Elute the captured nascent RNA from the beads. This RNA can then be used for downstream applications such as qRT-PCR or next-generation sequencing (RNA-Seq) to analyze the dynamics of gene transcription.[23]
Data Presentation
Comparison of Common Metabolic Labeling Techniques
The table below summarizes and compares key features of different metabolic labeling techniques to aid in selecting the most appropriate method for your research.
| Technique | Primary Application | Pros | Cons | Common Interferences |
| SILAC | Quantitative Proteomics | High accuracy; in vivo labeling; multiplexing possible. | Limited to cultured cells; requires auxotrophic cell lines; potential for amino acid conversion. | Arginine-to-proline conversion.[11][12] |
| Heavy Water (²H₂O) | In vivo Proteomics, Metabolomics, Fluxomics | Cost-effective; labels multiple biomolecule classes; applicable to whole organisms. | Partial labeling complicates data analysis; high concentrations can be toxic. | Isotope effects; requires complex bioinformatics tools.[7][8] |
| ¹³C-Labeled Substrates | Metabolic Flux Analysis | Directly traces carbon backbones through metabolic pathways; provides detailed flux information. | Can be expensive; requires steady-state conditions for analysis; complex data modeling. | Isotope scrambling; incomplete labeling.[25][26] |
| 4sU Labeling | Nascent Transcriptomics | Allows for the specific isolation of newly transcribed RNA; provides kinetic data on transcription and decay. | Can be toxic at high concentrations or long incubation times; requires specific chemical steps. | Potential for incomplete biotinylation or purification.[9][27] |
References
- 1. synthelis.com [synthelis.com]
- 2. Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enymes for selective 15N-labelling and production of perdeuterated proteins in H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 5. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 6. Measurement of cell proliferation by heavy water labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using Heavy Mass Isotopomers for Protein Turnover in Heavy Water Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Resolution Mass Spectrometry for In Vivo Proteome Dynamics using Heavy Water Metabolic Labeling [mdpi.com]
- 9. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 10. Nascent RNA 4sU labelling and enrichment [protocols.io]
- 11. A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. metsol.com [metsol.com]
- 15. researchgate.net [researchgate.net]
- 16. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. A Computational Approach to Correct Arginine-to-Proline Conversion in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 20. ckisotopes.com [ckisotopes.com]
- 21. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 4sU-Sequencing [bio-protocol.org]
- 25. Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications - CD Biosynsis [biosynsis.com]
- 26. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A comparison of metabolic labeling and statistical methods to infer genome-wide dynamics of RNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
Cell viability issues with Sodium 2-oxobutanoate-13C4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with Sodium 2-oxobutanoate-13C4 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary metabolic role?
This compound is a stable isotope-labeled form of sodium 2-oxobutanoate, also known as alpha-ketobutyrate. It is an intermediate in the metabolism of the amino acids threonine and methionine.[1] Within the cell, it is primarily metabolized in the mitochondria, where it is converted to propionyl-CoA and subsequently enters the tricarboxylic acid (TCA) cycle as succinyl-CoA.[1] The 13C4 labeling allows for its metabolic fate to be traced in metabolic flux analysis studies.
Q2: Is Sodium 2-oxobutanoate expected to be toxic to cells?
Yes, the accumulation of 2-oxobutanoate can be toxic to cells.[2] This toxicity is often attributed to its structural similarity to pyruvate, a key metabolic hub. High concentrations of 2-oxobutanoate can competitively inhibit enzymes that use pyruvate as a substrate, such as the pyruvate dehydrogenase complex, potentially disrupting cellular energy metabolism.[2]
Q3: How might the 13C4 isotope labeling affect cell viability?
While the heavy isotopes of carbon are not radioactive and are generally considered biologically inert, it is theoretically possible that the increased mass could slightly alter the kinetics of enzymatic reactions (a phenomenon known as the kinetic isotope effect). However, for most biological systems, this effect is negligible and is unlikely to be the primary cause of significant cell viability issues. Troubleshooting should first focus on other factors such as concentration, incubation time, and cell type.
Q4: What is a recommended starting concentration for this compound in cell culture experiments?
Based on available literature, a starting concentration of 1 mM for alpha-ketobutyrate has been used in studies with mammalian cells.[3] However, the optimal concentration is highly dependent on the cell line and the specific experimental goals. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific model system.
Troubleshooting Guide: Cell Viability Issues
This guide addresses common problems that may arise when using this compound in cell culture, leading to decreased cell viability.
Problem 1: Significant Cell Death Observed Shortly After Treatment
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Concentration is too high: High concentrations of 2-oxobutanoate can be cytotoxic. | Perform a dose-response experiment to determine the IC50 value (the concentration that causes 50% cell death) for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 mM to 10 mM) and narrow down to a sub-lethal concentration for your metabolic tracing experiments. |
| Contamination of the compound: The compound may be contaminated with a toxic substance. | Ensure the purity of your this compound. If possible, test a new batch of the compound. |
| Incorrect solvent or high solvent concentration: The solvent used to dissolve the compound may be toxic to the cells at the final concentration. | Use a biocompatible solvent (e.g., sterile PBS or cell culture medium) to dissolve the compound. If a different solvent is necessary, ensure the final concentration in the culture medium is well below the known toxic level for your cells. |
Problem 2: Gradual Decrease in Cell Viability Over Time
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Metabolic disruption: Prolonged exposure to even sub-lethal concentrations of 2-oxobutanoate may disrupt essential metabolic pathways, leading to a gradual decline in cell health. | Reduce the incubation time. Consider pulse-chase experiments where the cells are exposed to the labeled compound for a shorter period before being transferred to fresh medium. |
| Nutrient depletion: The altered metabolic state induced by 2-oxobutanoate may lead to the rapid depletion of essential nutrients from the culture medium. | Replenish the culture medium more frequently or use a more nutrient-rich medium formulation. |
| Accumulation of toxic byproducts: The metabolism of 2-oxobutanoate could lead to the accumulation of other toxic metabolic byproducts. | Perform a time-course experiment to identify the onset of cytotoxicity and adjust the experimental window accordingly. |
Problem 3: Inconsistent or Non-Reproducible Cell Viability Results
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Variability in cell health and density: The initial health and seeding density of the cells can significantly impact their response to metabolic stressors. | Standardize your cell seeding and culture protocols. Ensure cells are in the logarithmic growth phase and at a consistent confluency at the start of each experiment. |
| Inaccurate compound concentration: Errors in weighing or diluting the compound can lead to inconsistent results. | Prepare a fresh stock solution of this compound for each experiment and verify the concentration. |
| Assay interference: Components of the cell viability assay may interact with the test compound. | Run appropriate controls, including wells with the compound but without cells, and wells with cells and the assay reagent but without the compound, to check for any background signal or interference. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines a method to determine a sub-lethal concentration of this compound for use in metabolic tracing experiments.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound
-
Sterile PBS or other appropriate solvent
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 5,000-10,000 cells per well). Incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a sterile, biocompatible solvent. Perform serial dilutions to create a range of concentrations to test (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 7.5, and 10 mM).
-
Cell Treatment: Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the highest concentration used).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the concentration to determine the IC50 value. Select a concentration for your experiments that results in high cell viability (e.g., >90%).
Protocol 2: General Cell Viability Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing cell viability issues.
Caption: A logical workflow for troubleshooting cell viability issues.
Signaling Pathway
Metabolic Fate of 2-Oxobutanoate and Potential for Cytotoxicity
The primary metabolic pathway for 2-oxobutanoate involves its conversion to propionyl-CoA, which then enters the TCA cycle. An overload of this pathway can lead to metabolic imbalances that may contribute to cytotoxicity.
Caption: Metabolic pathway of this compound and its potential inhibitory effect on cellular energy metabolism.
References
- 1. Threonine and 2-Oxobutanoate Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolic Detoxification of 2-Oxobutyrate by Remodeling Escherichia coli Acetate Bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-ketobutyrate links alterations in cystine metabolism to glucose oxidation in mtDNA mutant cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Data Analysis Workflow for 13C Tracer Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 13C tracer experiments. The information is presented in a question-and-answer format to directly address specific issues encountered during the data analysis workflow.
Troubleshooting Guides
This section provides solutions to common problems that may arise during your 13C tracer experiments.
Experimental Design & Execution
| Question | Answer |
| My labeling enrichment is too low. What are the possible causes and solutions? | Low labeling enrichment can stem from several factors. 1. Insufficient labeling time: Ensure your cells have reached isotopic steady state, which can vary depending on the cell type and pathway of interest. It's recommended to perform a time-course experiment (e.g., 18 and 24 hours) to validate that labeling is stable.[1][2] 2. Tracer purity: Verify the isotopic purity of your 13C-labeled substrate. 3. Dilution from unlabeled sources: Intracellular pools can be diluted by unlabeled carbon sources from the media (e.g., unlabeled amino acids in serum) or from intracellular stores. Using dialyzed fetal bovine serum (FBS) and media specifically lacking the unlabeled form of your tracer is crucial.[3][4][5] 4. Incomplete metabolic model: Your model may be missing key reactions that contribute to the metabolite pool, leading to an underestimation of expected enrichment.[6] |
| I'm observing unexpected labeling patterns. How can I troubleshoot this? | Unexpected labeling patterns can indicate previously unknown metabolic pathways or issues with your experimental setup. 1. Re-evaluate your metabolic model: Your assumed network may be incomplete. Consider alternative pathways, such as the transketolase-like 1 (TKTL1) pathway, which can alter glucose metabolism in cancer cells.[1] 2. Check for contamination: Contamination in your samples or from the instrument can introduce interfering peaks. 3. Investigate kinetic isotope effects: While often minimal, enzymes can sometimes discriminate between 12C and 13C, which may become more apparent with low tracer concentrations.[6] 4. Consider compartmentalization: Mammalian cells have distinct metabolic compartments (e.g., cytosol and mitochondria). Your model should account for this, as different pools of the same metabolite can have different labeling patterns.[1] |
| How do I choose the optimal 13C tracer for my experiment? | The choice of tracer is critical and depends on the specific metabolic pathway you are investigating. 1. For glycolysis and the pentose phosphate pathway (PPP): [1,2-13C2]glucose is often a good choice as it provides high precision for fluxes in upper metabolism.[1][7] 2. For the TCA cycle: [U-13C5]glutamine is a preferred tracer for analyzing TCA cycle fluxes.[7] 3. Parallel labeling: To get a comprehensive view of metabolism, performing parallel experiments with different tracers (e.g., a 13C-glucose tracer and a 13C-glutamine tracer) and integrating the data is a powerful approach.[1] |
Sample Preparation
| Question | Answer |
| How can I ensure my quenching method is effective? | Effective quenching is critical to halt metabolic activity and preserve the in vivo metabolic state. 1. Rapid cooling: The key is to rapidly cool the cells. A common and effective method is to use a chilled (-70°C) methanol-water (80:20) solution.[3] 2. Minimize time: The time between removing the cells from culture and quenching should be as short as possible. 3. Validation: You can validate your quenching method by adding a 13C-labeled compound during the quenching process and measuring its incorporation into metabolites. Minimal incorporation indicates effective quenching.[8] |
| I am seeing significant metabolite leakage during sample preparation. What can I do? | Metabolite leakage can occur during cell washing and quenching. 1. Avoid washing if possible: Washing cells before quenching can lead to the loss of intracellular metabolites. If you must wash, do so very quickly with ice-cold saline. 2. Optimize quenching solution: Using a 60% cold methanol solution for quenching has been shown to cause significant metabolite loss. A higher concentration of methanol (e.g., 80% or 100%) at a very low temperature (-80°C) is generally more effective at retaining metabolites.[8] |
Mass Spectrometry Analysis
| Question | Answer |
| My mass spectrometry data is noisy and has a low signal-to-noise ratio. How can I improve it? | Noisy data can be due to issues with the sample, the instrument, or the method. 1. Sample concentration: Ensure your metabolite extracts are sufficiently concentrated. 2. Instrument calibration and tuning: Regularly calibrate and tune your mass spectrometer according to the manufacturer's guidelines. 3. Method optimization: Optimize your chromatography method to achieve good peak shape and separation. For GC-MS, consider using Single Ion Monitoring (SIM) mode for improved data quality. 4. System contamination: Check for and address any contamination in the LC or MS system.[9] |
| I'm having trouble with peak identification and integration. | Accurate peak identification and integration are crucial for reliable results. 1. Use authentic standards: Run authentic standards of your target metabolites to confirm retention times and fragmentation patterns. 2. High-resolution mass spectrometry: Using a high-resolution mass spectrometer can help to distinguish between metabolites with similar masses. 3. Automated processing software: Several software tools are available to automate the processing of labeling data from mass spectra, which can reduce manual errors. |
Data Processing & Analysis
| Question | Answer |
| Why is correcting for natural isotope abundance important, and how do I do it? | Naturally occurring stable isotopes (primarily 13C at ~1.1% abundance) contribute to the mass isotopomer distribution (MID) of a metabolite.[10] Failing to correct for this will lead to an overestimation of labeling from your tracer. Correction Methods: Several software tools are available to perform this correction, including IsoCorrectoR and PolyMID-Correct.[11][12] These tools use matrix-based approaches to subtract the contribution of natural isotopes from the measured MIDs. |
| My model does not fit the data well (high sum of squared residuals). What should I do? | A poor model fit indicates a discrepancy between your model and your experimental data. 1. Re-evaluate the metabolic network: The model may be missing important reactions or compartments.[6] 2. Check for measurement errors: Gross errors in your labeling data or external rate measurements can lead to a poor fit. 3. Consider reaction reversibility: Ensure that the reversibility of reactions in your model is correctly defined. 4. Validate your model: Use independent validation data, such as from a different tracer experiment, to test your model's predictive power.[13] |
| How can I be confident in my calculated flux values? | Confidence in your flux estimates comes from rigorous experimental design and data analysis. 1. Goodness-of-fit: A statistically acceptable fit between your model and data is a prerequisite. 2. Flux confidence intervals: Calculate confidence intervals for your estimated fluxes to understand their precision. 3. Model validation: As mentioned above, validating your model with independent data is crucial for demonstrating its robustness.[6][13] 4. Parallel labeling experiments: Using multiple tracers provides more constraints on the model and increases the confidence in the resulting flux map.[1] |
Frequently Asked Questions (FAQs)
This section addresses common questions about the 13C tracer data analysis workflow.
| Question | Answer |
| What is the overall workflow for a 13C tracer experiment? | The general workflow consists of: 1. Experimental Design: Selecting the appropriate tracer and experimental conditions. 2. Cell Culture and Labeling: Growing cells in the presence of the 13C-labeled substrate. 3. Quenching and Metabolite Extraction: Rapidly stopping metabolism and extracting intracellular metabolites. 4. Mass Spectrometry Analysis: Measuring the mass isotopomer distributions of target metabolites using GC-MS or LC-MS. 5. Data Processing: Correcting for natural isotope abundance and preparing the data for modeling. 6. Metabolic Flux Analysis: Using a computational model to estimate intracellular fluxes from the labeling data and other physiological measurements. 7. Statistical Analysis and Validation: Assessing the goodness-of-fit and confidence of the estimated fluxes.[7] |
| What are the key experimental protocols I need? | You will need detailed protocols for: 1. 13C Labeling in Cell Culture: This includes preparing the labeling medium, seeding and growing the cells, and introducing the tracer.[3][4][14] 2. Metabolic Quenching and Metabolite Extraction: This involves the rapid inactivation of enzymes and the efficient extraction of metabolites from the cells.[3][15][16] 3. Mass Spectrometry Analysis: This includes the specific methods for either GC-MS or LC-MS/MS analysis of your target metabolites.[17][18][19] |
| What software is available for metabolic flux analysis? | Several software packages are available for 13C-MFA, each with its own strengths. Some commonly used tools include INCA, OpenFlux, and 13CFLUX2. These programs assist with model construction, flux estimation, and statistical analysis. |
| How can 13C tracer experiments help in understanding signaling pathways? | While 13C tracers directly measure metabolic fluxes, these fluxes are often regulated by signaling pathways. By observing changes in metabolic fluxes under different conditions (e.g., drug treatment), you can infer the activity of upstream signaling pathways. For example, alterations in glycolysis and glutaminolysis can be linked to the activity of pathways like mTOR and AMPK, which are key regulators of cellular metabolism. |
| What are some best practices for publishing 13C-MFA studies? | To ensure reproducibility and transparency, it is important to: 1. Provide a complete description of the experimental methods. 2. Report the full metabolic network model used. 3. Present all external flux data and raw mass isotopomer distributions in tabular form. 4. Clearly describe the software and methods used for flux estimation and statistical analysis. 5. Report the estimated fluxes with their confidence intervals. [20] |
Experimental Protocols & Data
Key Experimental Methodologies
A detailed protocol for 13C labeling of adherent mammalian cells can be found in the work by Mehrotra et al. (2014).[14] This protocol outlines the steps for cell culture, introduction of the 13C-labeled glucose, and subsequent quenching and extraction of metabolites. For suspension-cultured mammalian cells, a detailed protocol for quenching and metabolite extraction is provided by Dietmair et al. (2011).[16] For the analysis of 13C-labeled amino acids by GC-MS, a detailed protocol for derivatization and analysis is available.[17] A general protocol for the analysis of polar metabolites from central carbon metabolism using LC-MS/MS is also well-documented.[18][19]
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| 13C Tracer Isotopic Purity | >98% | It is crucial to use high-purity tracers to minimize the contribution of unlabeled molecules. |
| Natural Abundance of 13C | ~1.1% | This natural abundance must be corrected for in the data analysis.[10] |
| Metabolite Extraction Efficiency | Variable | Efficiency depends on the metabolites and the extraction method used. It is important to optimize and validate the extraction protocol. |
| Mass Spectrometry Measurement Error | < 5% | This is the typical analytical error for well-established methods. |
Visualizations
Experimental & Data Analysis Workflow
Caption: Overview of the 13C tracer experiment and data analysis workflow.
Central Carbon Metabolism Signaling Overview
Caption: Relationship between signaling and metabolic pathways in 13C tracer studies.
Data Correction Logical Flow
Caption: Logical flow for correcting raw mass spectrometry data.
References
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 4. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 6. Parallel labeling experiments with [U-13C]glucose validate E. coli metabolic network model for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alliancebioversityciat.org [alliancebioversityciat.org]
- 10. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR [pubmed.ncbi.nlm.nih.gov]
- 13. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. biospec.net [biospec.net]
- 17. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 18. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Sodium 2-oxobutanoate-¹³C₄: A Specialized Tracer for Probing Anaplerosis and Propionate Metabolism
In the landscape of metabolic research, stable isotope-labeled compounds are indispensable tools for elucidating the intricate network of biochemical pathways. While ubiquitous tracers like [U-¹³C₆]glucose and [U-¹³C₅]glutamine provide a broad overview of central carbon metabolism, specialized tracers are crucial for dissecting specific metabolic routes. Sodium 2-oxobutanoate-¹³C₄ emerges as a targeted probe for investigating anaplerosis via the propionyl-CoA pathway, a critical route for replenishing tricarboxylic acid (TCA) cycle intermediates. This guide provides a comparative overview of Sodium 2-oxobutanoate-¹³C₄ against other commonly used metabolic tracers, supported by an understanding of its metabolic fate and potential applications.
Introduction to Metabolic Tracers
Metabolic tracers are isotopically labeled molecules that are introduced into a biological system to track the transformation of metabolites through various biochemical reactions. By measuring the incorporation of isotopes into downstream metabolites, researchers can quantify metabolic fluxes, identify active pathways, and understand how these pathways are altered in different physiological or pathological states. The choice of tracer is paramount and depends on the specific metabolic pathway under investigation.
Sodium 2-oxobutanoate-¹³C₄: A Probe for the Propionyl-CoA Pathway
Metabolic Fate: Sodium 2-oxobutanoate is a four-carbon α-keto acid that is metabolized to propionyl-CoA. This conversion is a key step in the catabolism of several amino acids, including methionine, threonine, and isoleucine, as well as odd-chain fatty acids. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA. Succinyl-CoA is a crucial intermediate of the TCA cycle, and its replenishment through this pathway is a form of anaplerosis.
When using Sodium 2-oxobutanoate-¹³C₄, the four carbon atoms are labeled with ¹³C. This allows for the precise tracking of their entry into the TCA cycle as ¹³C₄-succinyl-CoA. The subsequent metabolism of this labeled succinyl-CoA will generate a unique labeling pattern in other TCA cycle intermediates, providing a direct measure of the flux through the propionyl-CoA carboxylase pathway.
Comparison with Other Metabolic Tracers
The utility of Sodium 2-oxobutanoate-¹³C₄ can be best understood by comparing it with other commonly used metabolic tracers.
| Tracer | Primary Metabolic Pathway Traced | Advantages | Limitations |
| Sodium 2-oxobutanoate-¹³C₄ | Anaplerosis via propionyl-CoA carboxylase | - Highly specific for the propionyl-CoA pathway.- Provides a direct measure of anaplerotic flux from specific precursors. | - Less informative for overall central carbon metabolism compared to glucose or glutamine.- Its contribution to TCA cycle anaplerosis might be minor in some cell types compared to other sources. |
| [U-¹³C₆]Glucose | Glycolysis, Pentose Phosphate Pathway, TCA cycle entry via pyruvate dehydrogenase | - Provides a comprehensive view of glucose metabolism.- Widely used and well-characterized. | - Labeling patterns in the TCA cycle can be complex due to contributions from both pyruvate dehydrogenase and pyruvate carboxylase.- May not be ideal for specifically studying anaplerotic pathways independent of glycolysis. |
| [U-¹³C₅]Glutamine | Glutaminolysis, TCA cycle anaplerosis via α-ketoglutarate | - Excellent tracer for anaplerosis in many cell types, particularly cancer cells.- Traces both oxidative and reductive glutamine metabolism. | - Does not inform on glucose-derived anaplerosis.- The anaplerotic contribution of glutamine can vary significantly between different cell types and conditions. |
| [¹³C]Propionate | Anaplerosis via propionyl-CoA carboxylase | - Similar to 2-oxobutanoate, it directly traces the propionyl-CoA pathway. | - As a short-chain fatty acid, its uptake and metabolism might differ from the amino acid-derived 2-oxobutanoate. |
Experimental Considerations and Protocols
The successful application of Sodium 2-oxobutanoate-¹³C₄ as a metabolic tracer requires careful experimental design and execution. A generalized experimental workflow is outlined below.
Experimental Workflow for ¹³C-Tracer Analysis
Caption: A generalized workflow for metabolic tracer experiments.
Detailed Methodologies:
A representative experimental protocol for a cell culture-based study would involve:
-
Cell Culture: Cells are cultured in a standard growth medium to the desired confluency.
-
Tracer Introduction: The standard medium is replaced with a medium containing a known concentration of Sodium 2-oxobutanoate-¹³C₄ and other nutrients. The concentration of the tracer should be optimized to ensure sufficient labeling without causing toxicity.
-
Isotopic Steady State: Cells are incubated with the tracer for a duration sufficient to achieve isotopic steady-state in the metabolites of interest. This time point needs to be determined empirically for each cell line and experimental condition.
-
Metabolite Extraction: The metabolism is rapidly quenched, typically using cold methanol or other solvent mixtures, to prevent further enzymatic activity. Intracellular metabolites are then extracted.
-
Analytical Measurement: The isotopic labeling patterns of TCA cycle intermediates and related amino acids are determined using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The raw mass spectrometry data is corrected for the natural abundance of ¹³C. The mass isotopomer distributions (MIDs) of the metabolites are then used to calculate metabolic fluxes using specialized software.
Signaling Pathways and Metabolic Relationships
The use of Sodium 2-oxobutanoate-¹³C₄ helps to elucidate the contribution of the propionyl-CoA pathway to the TCA cycle, which is a central hub of cellular metabolism.
Caption: Anaplerotic entry points into the TCA cycle.
Conclusion
Sodium 2-oxobutanoate-¹³C₄ is a valuable tool for researchers seeking to specifically investigate the anaplerotic flux through the propionyl-CoA pathway. While broad-spectrum tracers like labeled glucose and glutamine are essential for a systems-level view of metabolism, the targeted nature of Sodium 2-oxobutanoate-¹³C₄ provides a higher resolution view of a specific and important metabolic route. Its use, particularly in combination with other tracers, can offer a more complete picture of the metabolic adaptations that occur in various biological contexts, from inherited metabolic disorders to cancer. The selection of the appropriate tracer or combination of tracers will ultimately depend on the specific research question being addressed.
A Researcher's Guide to Validating Mass Spectrometry Data for 13C Labeling
For researchers, scientists, and drug development professionals embarking on 13C isotope labeling studies, the robust validation of mass spectrometry data is paramount to ensure the accuracy and reliability of metabolic flux analysis. This guide provides a comprehensive comparison of software tools and experimental protocols for data validation, supported by experimental data and detailed methodologies.
The journey from a 13C labeling experiment to meaningful biological insights is paved with complex data analysis. Validating the raw mass spectrometry data and the subsequent metabolic flux models is a critical, multi-step process. This involves not only computational checks for data quality and model fitting but also rigorous experimental procedures to minimize analytical variability.
Comparing the Tools of the Trade: Software for 13C Metabolic Flux Analysis
The choice of software for processing and validating 13C labeling data can significantly impact the efficiency and accuracy of your results. Several software packages are available, each with its own set of algorithms, user interface, and features. Here, we compare three prominent tools: 13CFLUX2, OpenFLUX, and INCA.
| Feature | 13CFLUX2 | OpenFLUX / OpenFLUX2 | INCA (Isotopomer Network Compartmental Analysis) |
| Platform | C++, with Java and Python add-ons (Linux/Unix) | MATLAB-based | MATLAB-based |
| User Interface | Command-line interface, with visualization in Omix | Graphical User Interface (GUI) | Graphical User Interface (GUI) |
| Analysis Capabilities | Steady-state and isotopically non-stationary MFA | Primarily steady-state MFA (OpenFLUX2 extends capabilities for parallel labeling experiments) | Steady-state and isotopically non-stationary MFA |
| Performance | High-performance, reported to be 100 – 10,000 times faster than its predecessor, 13CFLUX, for typical simulations.[1][2][3] | Efficient for small to large-scale MFA. | Robust and widely used, with a focus on user-friendliness and comprehensive analysis features. |
| Key Features | - FluxML document format for model specification- Support for high-performance computing environments- Tailor-made algorithms for efficient computation | - User-friendly GUI- Tools for experimental design and statistical analysis- Open-source and extensible | - Integrated environment for model construction, simulation, and flux estimation- Goodness-of-fit statistics and confidence interval calculation |
| Validation Methods | - Goodness-of-fit testing (e.g., Chi-squared test)- Sensitivity analysis | - Goodness-of-fit testing (e.g., Chi-squared test)- Monte Carlo-based determination of flux confidence intervals[4] | - Goodness-of-fit testing (e.g., Chi-squared test)- Parameter continuation method for confidence interval calculation |
Essential Experimental Protocols for Data Validation
Beyond computational validation, the quality of your 13C labeling data hinges on meticulous experimental design and execution. Here are detailed protocols for key validation steps.
Protocol 1: Sample Preparation for 13C-Labeled Metabolite Analysis by GC-MS
This protocol outlines the steps for preparing cell cultures for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 13C-labeled proteinogenic amino acids.[5][6][7]
Materials:
-
Cell culture with 13C-labeled substrate
-
6 M Hydrochloric acid (HCl)
-
Acetonitrile
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) + 1% tert-butyldimethylchlorosilane (TBDMCS)
-
Saline solution
-
Centrifuge
-
Vacuum evaporator
-
Incubator or heating block
-
GC-MS system
Procedure:
-
Cell Harvesting and Washing:
-
Harvest cells from the 13C-labeled culture medium via centrifugation.
-
Wash the cell pellet three times with a saline solution to remove residual medium. After each wash, centrifuge and discard the supernatant.[7]
-
-
Protein Hydrolysis:
-
Resuspend the final cell pellet in 6 M HCl.
-
Incubate the suspension at 100-110°C for 24 hours to hydrolyze proteins into amino acids.
-
-
Drying:
-
After hydrolysis, evaporate the hydrolysate to dryness under vacuum at 60°C.[7]
-
-
Derivatization:
-
Sample Clarification and Analysis:
-
Centrifuge the derivatized sample to pellet any debris.
-
Transfer the supernatant to a GC-MS vial for analysis.
-
Protocol 2: Quality Control for 13C Labeling Experiments
Implementing a robust quality control (QC) strategy is essential for ensuring the reliability of your data.
Key QC Measures:
-
Procedural Blanks: Process a "blank" sample (containing no cells) in parallel with your experimental samples to identify any background contamination.
-
Unlabeled Controls: Analyze cells grown in a medium with unlabeled substrate to determine the natural abundance of isotopes and to serve as a baseline.
-
Pooled QC Samples: Create a pooled sample by combining small aliquots from each experimental sample. Inject this pooled QC sample periodically throughout the analytical run to monitor the stability and performance of the mass spectrometer.
-
Internal Standards: While not always necessary for relative flux analysis, the use of 13C-labeled internal standards can help in absolute quantification and in correcting for variations during sample preparation and analysis.
Visualizing the Path to Discovery
Understanding the flow of carbon atoms through metabolic pathways is central to 13C labeling studies. The following diagrams, generated using the DOT language, illustrate key concepts and workflows.
Caption: A typical experimental workflow for 13C metabolic flux analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. juser.fz-juelich.de [juser.fz-juelich.de]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. shimadzu.com [shimadzu.com]
Cross-Validation of NMR and MS Results for ¹³C Tracing: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic shifts within biological systems is paramount. ¹³C tracing, a powerful technique that follows the fate of carbon atoms through metabolic pathways, relies on two primary analytical platforms: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The choice between these techniques, or their complementary use, can significantly impact the depth and accuracy of metabolic flux analysis. This guide provides an objective comparison of NMR and MS for ¹³C tracing, supported by experimental data and detailed protocols, to aid in the design and interpretation of metabolomics studies.
At a Glance: NMR vs. MS for ¹³C Tracing
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Measures the magnetic properties of atomic nuclei, providing detailed information about molecular structure and the position of ¹³C labels (isotopomers). | Measures the mass-to-charge ratio of ionized molecules, providing information on the number of ¹³C labels incorporated (isotopologues). |
| Sensitivity | Lower, typically in the micromolar (µM) to millimolar (mM) range.[1][2] | Higher, often in the nanomolar (nM) to picomolar (pM) range. |
| Resolution of Labeled Species | Excellent for resolving positional isomers (isotopomers), crucial for elucidating complex pathway activities.[3][4] | Excellent for resolving mass differences (isotopologues), providing clear data on the overall enrichment of ¹³C in a metabolite pool. |
| Quantification | Highly quantitative and reproducible, often requiring minimal sample preparation and no derivatization. | Can be highly quantitative with the use of appropriate internal standards and calibration curves. |
| Sample Throughput | Generally lower due to longer acquisition times. | Generally higher, allowing for the analysis of more samples in a given timeframe. |
| Instrumentation Cost | High initial investment and maintenance costs. | Varies widely depending on the type of mass spectrometer, but can be more accessible than high-field NMR. |
| Data Complexity | Can be complex, requiring specialized software for spectral deconvolution and isotopomer analysis. | Data analysis can also be complex, requiring software for peak integration, correction for natural isotope abundance, and isotopologue distribution analysis. |
Delving Deeper: A Quantitative Comparison
The true power of cross-validation lies in understanding the quantitative outputs of both NMR and MS. While MS provides superior sensitivity for detecting low-abundance metabolites, NMR offers unparalleled detail in determining the precise location of ¹³C atoms within a molecule. This distinction is critical for accurately modeling metabolic fluxes.
For instance, in studies of central carbon metabolism, both techniques can track the incorporation of ¹³C from labeled glucose into downstream metabolites like lactate, citrate, and glutamate. MS can readily quantify the overall enrichment of these metabolites, revealing the bulk flow of carbon. However, NMR can distinguish between different ¹³C isotopomers of glutamate, providing specific information about the relative activities of pathways like the TCA cycle and anaplerotic reactions.[5]
| Metabolite | Parameter | NMR | MS (GC-MS/LC-MS) | Key Considerations |
| Glucose-6-phosphate | Limit of Detection | ~10-50 nmol | ~1-10 pmol | MS is significantly more sensitive for this key glycolytic intermediate. |
| Lactate | Isotopomer Analysis | Can distinguish [3-¹³C]lactate from [2,3-¹³C₂]lactate, indicating different entry points into pyruvate metabolism. | Primarily measures the M+1, M+2, M+3 isotopologues, providing overall labeling enrichment. | NMR provides more detailed pathway information for lactate metabolism. |
| Citrate | Positional Isotopomer Ratio | Can determine the ratio of ¹³C at different carbon positions, revealing TCA cycle dynamics. | Can measure the distribution of M+1 to M+6 isotopologues. | The combination of both techniques provides a comprehensive view of TCA cycle flux. |
| Glutamate | Isotopomer Multiplets | Resolves complex multiplet patterns that directly inform on TCA cycle flux and anaplerosis.[5] | Provides the overall isotopologue distribution. | NMR is the gold standard for detailed flux analysis through glutamate. |
| Ribose-5-phosphate | ¹³C Enrichment | Challenging due to low concentration and spectral overlap. | More readily detected and quantified. | MS is preferred for analyzing the pentose phosphate pathway through ribose labeling. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for conducting ¹³C tracing experiments analyzed by NMR and MS. Specific parameters will need to be optimized based on the biological system and research question.
¹³C Tracing Experimental Workflow for NMR Analysis
Methodology:
-
Cell Culture and Labeling:
-
Plate cells at a density that allows for sufficient biomass accumulation.
-
Once cells reach the desired confluency (typically 60-80%), replace the standard medium with a medium containing the ¹³C-labeled substrate (e.g., [U-¹³C]-glucose, [1,2-¹³C₂]-glucose).
-
The labeling duration should be sufficient to approach isotopic steady-state, which can range from hours to days depending on the cell type and metabolic rates.
-
-
Metabolite Quenching and Extraction:
-
To halt enzymatic activity, rapidly quench the cells by, for example, aspirating the medium and flash-freezing the cell monolayer in liquid nitrogen.
-
Extract metabolites using a cold solvent system, such as a methanol:water mixture (80:20 v/v).
-
Scrape the cells and collect the extract. Centrifuge to pellet cellular debris.
-
-
Sample Preparation for NMR:
-
Lyophilize the supernatant to remove the solvent.
-
Reconstitute the dried metabolite extract in a deuterated buffer (e.g., phosphate buffer in D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
-
-
NMR Data Acquisition and Analysis:
-
Acquire one-dimensional (1D) ¹H and ¹³C spectra, as well as two-dimensional (2D) spectra such as ¹H-¹³C HSQC.
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Identify and quantify metabolites based on their characteristic chemical shifts and coupling patterns.
-
Analyze the fine structure of the ¹³C-coupled signals to determine the relative abundances of different isotopomers.
-
¹³C Tracing Experimental Workflow for MS Analysis
Methodology:
-
Cell Culture and Labeling:
-
Follow the same procedure as for NMR experiments to culture and label cells with ¹³C substrates.
-
-
Metabolite Quenching and Extraction:
-
Quench metabolism rapidly. For adherent cells, this can be done by aspirating the medium and adding ice-cold methanol.
-
Extract metabolites using a solvent system appropriate for the mass spectrometry method to be used (e.g., methanol/water for LC-MS, or a solvent compatible with derivatization for GC-MS).
-
-
Sample Preparation for MS:
-
Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.
-
For GC-MS analysis, a derivatization step is usually required to make the metabolites volatile. This often involves silylation or other chemical modifications. For LC-MS, derivatization may not be necessary.
-
Reconstitute the dried (and derivatized, if applicable) extract in a solvent that is compatible with the injection system of the mass spectrometer.
-
-
MS Data Acquisition and Analysis:
-
Inject the sample into the LC-MS or GC-MS system.
-
Acquire data in full scan mode or using selected ion monitoring (SIM) or selected reaction monitoring (SRM) to target specific metabolites.
-
Process the raw data using software to identify peaks, integrate their areas, and determine the distribution of mass isotopologues (M+0, M+1, M+2, etc.) for each metabolite.
-
Correct the raw isotopologue distributions for the natural abundance of ¹³C and other heavy isotopes.
-
Signaling Pathways and Logical Relationships
The power of ¹³C tracing lies in its ability to elucidate the flow of carbon through interconnected metabolic pathways. The diagram below illustrates the central carbon metabolism pathways that are commonly interrogated using ¹³C-labeled glucose.
References
- 1. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Integrated, step-wise, mass-isotopomeric flux analysis of the TCA Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Unlocking Cellular Metabolism: The Advantages of Fully Labeled 13C4 Tracers
For researchers, scientists, and drug development professionals delving into the intricate web of cellular metabolism, the choice of isotopic tracer is paramount. Among the array of tools available, fully labeled 13C4 tracers—four-carbon molecules uniformly enriched with the stable isotope carbon-13—offer distinct advantages for elucidating metabolic pathways with high precision. This guide provides an objective comparison of fully labeled 13C4 tracers with other alternatives, supported by experimental insights, to aid in the design of robust metabolic studies.
The core strength of a fully labeled 13C4 tracer, such as ¹³C₄-aspartate or ¹³C₄-succinate, lies in its ability to introduce a distinct and traceable four-carbon backbone into central carbon metabolism. This allows for the precise tracking of its fate through various metabolic transformations, particularly within the Tricarboxylic Acid (TCA) cycle, a central hub of cellular energy production and biosynthesis.
Comparative Performance of Metabolic Tracers
The selection of an appropriate isotopic tracer is critical for the accuracy and resolution of metabolic flux analysis (MFA). While widely used tracers like fully labeled glucose ([U-¹³C₆]glucose) and glutamine ([U-¹³C₅]glutamine) are invaluable for mapping broad metabolic landscapes, fully labeled 13C4 tracers provide a more focused lens on specific metabolic nodes.
| Tracer Type | Primary Metabolic Entry Point | Key Advantages | Limitations |
| Fully Labeled ¹³C₄ Tracer (e.g., ¹³C₄-Aspartate, ¹³C₄-Succinate) | Directly into the TCA cycle | - Direct Interrogation of the TCA Cycle: Bypasses glycolysis, providing a clearer view of anaplerotic and cataplerotic fluxes. - Resolving Complex Pathways: Helps to deconvolve the contributions of different substrates to the TCA cycle. - Specific Pathway Analysis: Ideal for studying pathways directly linked to TCA cycle intermediates, such as amino acid and fatty acid metabolism. | - May not provide a complete picture of upstream pathways like glycolysis and the pentose phosphate pathway. - Cellular uptake and metabolism can vary between cell types. |
| Fully Labeled ¹³C₆ Tracer (e.g., ¹³C₆-Glucose) | Glycolysis | - Comprehensive Metabolic Overview: Traces carbon flow through glycolysis, the pentose phosphate pathway, and into the TCA cycle. - Widely Applicable: Glucose is a primary energy source for most cell types. | - Dilution Effects: The ¹³C label can be diluted through various branching pathways before reaching the TCA cycle, complicating flux analysis. - Less Specific for TCA Cycle Analysis: The contribution of glucose to the TCA cycle can be convoluted with that of other substrates. |
| Fully Labeled ¹³C₅ Tracer (e.g., ¹³C₅-Glutamine) | Anaplerosis into the TCA cycle (via α-ketoglutarate) | - Excellent for Studying Anaplerosis: Directly feeds into the TCA cycle, providing a clear signal for glutamine-dependent metabolic pathways. - Important for Cancer Metabolism: Many cancer cells exhibit glutamine addiction, making this a crucial tracer in oncology research. | - Incomplete Picture of TCA Cycle Entry: Does not account for carbon entry from pyruvate (derived from glucose). - Pathway-Specific Focus: Primarily illuminates glutamine metabolism and its downstream effects. |
Experimental Insights: Tracing the Fate of ¹³C₄ Carbons
The unique labeling patterns generated by fully labeled 13C4 tracers provide rich information for metabolic flux analysis. For instance, when cells are cultured with [U-¹³C₄]aspartate, the resulting mass isotopologue distributions of TCA cycle intermediates can reveal the relative activities of different pathways.
The metabolism of [U-¹³C₄]aspartate leads to the formation of M+4 labeled oxaloacetate, which then condenses with acetyl-CoA to form citrate. Subsequent turns of the TCA cycle will produce a cascade of labeled intermediates, allowing for the precise calculation of cycle flux. In contrast, using [U-¹³C₆]glucose results in M+2 acetyl-CoA entering the cycle, leading to a different set of initial isotopologues. By comparing the labeling patterns from different tracers, researchers can gain a more comprehensive understanding of substrate utilization and pathway dynamics.
Experimental Workflow and Methodologies
The successful application of fully labeled 13C4 tracers relies on a well-defined experimental workflow, from cell culture to data analysis.
Experimental Workflow for ¹³C₄ Tracer Analysis
Caption: A typical experimental workflow for using a fully labeled 13C4 tracer.
Key Experimental Protocols
1. Cell Culture and Labeling:
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvest.
-
Media Formulation: Prepare a custom medium that is deficient in the unlabeled version of the 13C4 tracer. Supplement this medium with the fully labeled 13C4 tracer (e.g., [U-¹³C₄]aspartate) at a physiological concentration.
-
Isotopic Steady State: Incubate the cells in the labeled medium for a sufficient duration to achieve isotopic steady state in the metabolites of interest. This time point should be determined empirically for each cell line and experimental condition.
2. Metabolite Extraction:
-
Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the medium and adding a cold solvent, such as liquid nitrogen or a methanol/water mixture.
-
Extraction: Extract the metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water. The choice of solvent will depend on the polarity of the target metabolites.
3. Mass Spectrometry Analysis:
-
Instrumentation: Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
Data Acquisition: Acquire data in full scan mode to capture the mass isotopologue distributions of the metabolites.
4. Data Analysis:
-
Peak Integration and Correction: Integrate the peak areas for each mass isotopologue and correct for the natural abundance of ¹³C.
-
Metabolic Flux Analysis (MFA): Use specialized software to fit the corrected isotopologue data to a metabolic network model to calculate intracellular fluxes.
Visualizing Metabolic Pathways: The Power of ¹³C₄ Tracers
The distinct labeling patterns derived from fully labeled 13C4 tracers allow for the clear visualization of carbon transitions within metabolic pathways.
Tracing ¹³C₄-Aspartate through the TCA Cycle
Caption: Entry of a fully labeled 13C4 tracer into the TCA cycle.
This diagram illustrates how [U-¹³C₄]aspartate directly enriches the oxaloacetate pool with four ¹³C atoms (M+4). The subsequent condensation with unlabeled acetyl-CoA (M+0) or acetyl-CoA from other sources (e.g., M+2 from ¹³C₆-glucose) will generate distinct isotopologues of citrate, providing a clear readout of TCA cycle activity and substrate contribution.
Conclusion
Fully labeled 13C4 tracers represent a powerful tool for dissecting the complexities of cellular metabolism. Their ability to directly probe the TCA cycle and other interconnected pathways offers a level of specificity that complements broader metabolic tracers like labeled glucose and glutamine. By providing a distinct and traceable four-carbon unit, these tracers enable researchers to resolve complex metabolic networks, quantify fluxes with high precision, and ultimately gain deeper insights into the metabolic reprogramming that underlies various physiological and pathological states. The careful selection of a fully labeled 13C4 tracer, coupled with robust experimental design and data analysis, can significantly enhance our understanding of cellular metabolism and accelerate the discovery of new therapeutic targets.
Navigating the Metabolic Maze: A Comparative Guide to Sodium 2-oxobutanoate-13C4 as a Metabolic Tracer
For researchers, scientists, and drug development professionals, the precise mapping of metabolic pathways is paramount to understanding disease and developing effective therapeutics. Stable isotope tracers are indispensable tools in this endeavor, with Sodium 2-oxobutanoate-13C4 emerging as a substrate to probe specific pathways. However, like any tool, it has its limitations. This guide provides an objective comparison of this compound with alternative tracers, supported by an understanding of its metabolic fate and potential experimental pitfalls.
Sodium 2-oxobutanoate, also known as alpha-ketobutyrate, is a key intermediate in the catabolism of the amino acids threonine and methionine. Its fully carbon-13 labeled counterpart, this compound, offers a window into these pathways and their downstream connection to the Krebs cycle (also known as the tricarboxylic acid or TCA cycle). Upon entering the cell, 2-oxobutanoate is converted to propionyl-CoA, which is subsequently carboxylated to methylmalonyl-CoA and then isomerized to succinyl-CoA, an intermediate of the Krebs cycle. This entry point into the TCA cycle, known as anaplerosis, makes this compound a potential tracer for measuring this critical process of replenishing cycle intermediates.
Unveiling the Constraints: Limitations of this compound
While a valuable tool, the use of this compound as a tracer is not without its challenges. Understanding these limitations is crucial for accurate experimental design and data interpretation.
1. Propionyl-CoA Accumulation and Coenzyme A Trapping: A primary concern with using 2-oxobutanoate as a tracer is the potential for the accumulation of its downstream metabolite, propionyl-CoA. At high concentrations, propionyl-CoA can sequester the cellular pool of free Coenzyme A (CoA). This "CoA trapping" can have significant metabolic consequences, most notably the inhibition of other CoA-dependent pathways such as fatty acid oxidation. This can lead to a shift in cellular metabolism that is an artifact of the tracer itself, rather than a true reflection of the unperturbed biological state.
2. Anaplerotic Overload: The very pathway that makes 2-oxobutanoate an interesting tracer—anaplerosis—can also be a source of experimental artifact. The introduction of supraphysiological concentrations of the tracer can artificially inflate the anaplerotic flux, leading to an overestimation of the pathway's contribution to the TCA cycle and potentially altering the overall metabolic phenotype of the cells or tissue under investigation.
3. Alternative Metabolic Fates: The conversion of propionyl-CoA to succinyl-CoA is not its only metabolic fate. Propionyl-CoA can also be a substrate for other enzymes, leading to the formation of alternative metabolites. For instance, it can be condensed to form trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA). If these alternative pathways are active in the system being studied, a portion of the 13C label from this compound will be diverted, complicating the interpretation of labeling patterns in TCA cycle intermediates and leading to an underestimation of the flux through the canonical anaplerotic pathway.
4. Cellular Toxicity: High concentrations of 2-oxobutanoate have been shown to be toxic to some microorganisms and can inhibit key enzymes like the pyruvate dehydrogenase complex due to its structural similarity to pyruvate. This potential for toxicity in mammalian cells at tracer concentrations needs to be carefully evaluated for each experimental system to avoid confounding effects on cell viability and metabolism.
A Comparative Look: Alternative Tracers for TCA Cycle Analysis
To overcome the limitations of this compound, researchers have a toolkit of alternative tracers at their disposal, each with its own set of advantages and disadvantages. The choice of tracer should be dictated by the specific biological question being addressed.
| Tracer | Primary Metabolic Entry Point | Key Advantages | Key Limitations |
| This compound | Propionyl-CoA -> Succinyl-CoA (Anaplerosis) | - Traces amino acid catabolism (threonine, methionine). - Directly probes a specific anaplerotic pathway. | - Potential for CoA trapping and inhibition of fatty acid oxidation. - Risk of anaplerotic overload. - Alternative metabolic fates can complicate data interpretation. - Potential for cellular toxicity at high concentrations. |
| [U-13C5]Glutamine | Glutamate -> α-Ketoglutarate (Anaplerosis) | - Major anaplerotic substrate in many cancer cells and other proliferating cells. - Traces both anaplerotic and cataplerotic fluxes. - Less likely to cause CoA trapping. | - Can undergo reductive carboxylation, complicating flux analysis. - Its contribution to the TCA cycle can vary significantly between cell types. |
| [1,2-13C2]Glucose | Acetyl-CoA (via Pyruvate Dehydrogenase) | - Traces glycolysis and its connection to the TCA cycle. - Can be used to assess the pentose phosphate pathway activity. - Well-characterized and widely used. | - Does not directly measure anaplerosis from all sources. - Labeling patterns can be complex to interpret due to multiple turns of the TCA cycle. |
| [U-13C]Lactate | Pyruvate -> Acetyl-CoA or Oxaloacetate | - Important substrate in specific physiological contexts (e.g., brain, muscle). - Can trace both oxidative and anaplerotic entry into the TCA cycle. | - Its utilization is highly cell-type and context-dependent. - Can be released from cells, complicating in vivo studies. |
Visualizing the Pathways and Protocols
To aid in the conceptual understanding of these metabolic pathways and experimental workflows, the following diagrams are provided.
Experimental Protocols
The following provides a generalized protocol for a cell culture-based metabolic tracing experiment using this compound. Researchers should optimize concentrations and incubation times for their specific cell type and experimental question.
Objective: To trace the contribution of this compound to the TCA cycle intermediates.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (sterile solution)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution (e.g., 80% methanol, -80°C)
-
Cell scrapers
-
Centrifuge
-
Mass spectrometer (e.g., LC-MS/MS or GC-MS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).
-
Tracer Introduction:
-
Prepare a stock solution of this compound in a sterile, buffered solution.
-
Crucial Consideration: The final concentration of the tracer in the culture medium should be carefully optimized. It is recommended to start with a low concentration (e.g., 10-100 µM) and perform a dose-response experiment to assess for any toxic effects or significant alterations in the metabolism of other key nutrients like glucose and glutamine.
-
Aspirate the existing medium and replace it with a fresh medium containing the desired concentration of this compound.
-
-
Incubation: Incubate the cells for a predetermined period. The incubation time should be sufficient to allow for the label to incorporate into downstream metabolites but short enough to avoid complete equilibration, which can mask dynamic flux information. A time-course experiment (e.g., 1, 4, 8, 24 hours) is highly recommended.
-
Metabolism Quenching:
-
Place the culture plates on ice.
-
Aspirate the labeling medium quickly.
-
Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.
-
Add a pre-chilled quenching solution (e.g., -80°C 80% methanol) to the cells to instantly halt all enzymatic activity.
-
-
Metabolite Extraction:
-
Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Analysis:
-
Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for mass spectrometry analysis.
-
Analyze the samples using a mass spectrometer to determine the mass isotopologue distribution of TCA cycle intermediates (e.g., succinate, malate, citrate).
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of 13C.
-
Calculate the fractional enrichment of the 13C label in the metabolites of interest.
-
Use metabolic flux analysis software to model the data and estimate the relative or absolute flux through the anaplerotic pathway from 2-oxobutanoate.
-
In Vivo Experimental Protocol Considerations:
For in vivo studies, this compound can be administered via intravenous infusion.
-
Tracer Delivery: A continuous infusion is often preferred over a bolus injection to achieve a steady-state enrichment of the tracer in the plasma.
-
Dosage: The infusion rate and total dose should be carefully calculated based on the animal's body weight and expected metabolic rate to avoid inducing metabolic perturbations.
-
Sample Collection: Blood samples should be collected at multiple time points to monitor the plasma enrichment of the tracer. At the end of the infusion, tissues of interest should be rapidly excised and flash-frozen in liquid nitrogen to quench metabolism.
-
Metabolite Extraction: Metabolites are then extracted from the pulverized frozen tissue using a similar protocol to the one described for cell culture.
This compound is a specialized tracer that can provide valuable insights into the catabolism of specific amino acids and their contribution to TCA cycle anaplerosis. However, researchers must be acutely aware of its limitations, including the potential for CoA trapping, anaplerotic overload, and cellular toxicity. By carefully designing experiments, optimizing tracer concentrations, and considering the use of alternative or complementary tracers such as [U-13C5]glutamine and [1,2-13C2]glucose, it is possible to navigate the complexities of cellular metabolism and obtain robust and reliable data. This comparative guide serves as a foundational resource for making informed decisions in the selection and application of metabolic tracers, ultimately advancing our understanding of the intricate metabolic networks that underpin health and disease.
A Researcher's Guide to Benchmarking 13C Metabolic Flux Analysis Results
This guide provides an objective comparison of metabolic flux analysis (MFA) software, using published data from Escherichia coli as a benchmark. It is intended for researchers, scientists, and drug development professionals who utilize ¹³C-MFA to quantify intracellular metabolic fluxes. This document outlines the experimental protocols used to generate the benchmark data, compares the performance of a hypothetical software, FluxPro , with an alternative platform, and presents the results in a clear, comparative format.
Introduction to ¹³C Metabolic Flux Analysis
¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to determine the rates (fluxes) of metabolic reactions within a biological system.[1][2][3] The method involves feeding cells a substrate labeled with the stable isotope ¹³C, such as [1,2-¹³C₂]glucose. As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various intracellular metabolites. By measuring the isotopic labeling patterns in these metabolites, typically via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can computationally estimate the intracellular fluxes.[1][2][4] This quantitative map of cellular metabolism is crucial for metabolic engineering, systems biology, and biomedical research.[3][5]
Benchmarking Methodology
To provide a fair and objective comparison, we utilize a well-characterized benchmark dataset from a study on central carbon metabolism in Escherichia coli. The experimental protocols for generating this data are detailed below. The performance of FluxPro is compared against a generic alternative, referred to as Alternative Platform , based on their ability to accurately estimate the known flux values from the raw isotopic labeling data.
The following protocols are based on established methods for ¹³C-MFA in E. coli.[1][2]
Cell Culture and Labeling:
-
Organism: Escherichia coli K-12 MG1655.
-
Medium: M9 minimal medium supplemented with 10 g/L of glucose.
-
Tracer: Parallel labeling experiments were conducted. One culture was fed with 100% [1-¹³C]glucose, and a parallel culture was fed with 100% [U-¹³C₆]glucose.
-
Cultivation: Cells were grown in bioreactors at 37°C with controlled pH and aeration to maintain a metabolic steady state.
-
Sampling: Cell samples were rapidly harvested during the exponential growth phase.
Metabolite Extraction and Analysis:
-
Hydrolysis: Cell pellets were hydrolyzed in 6 M HCl at 105°C for 24 hours to break down proteins into their constituent amino acids.
-
Derivatization: The resulting amino acid hydrolysates were derivatized using N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).
-
GC-MS Analysis: The derivatized samples were analyzed by GC-MS to determine the mass isotopomer distributions of the proteinogenic amino acids.
Flux Calculation:
-
The measured mass isotopomer distributions and known metabolic stoichiometry were used as inputs for the flux estimation software.
-
Fluxes were estimated by minimizing the difference between the experimentally measured and the model-simulated labeling patterns.[5]
Performance Comparison: FluxPro vs. Alternative Platform
The following tables summarize the quantitative results of the flux estimations performed by FluxPro and the Alternative Platform using the benchmark dataset. All flux values are normalized relative to the glucose uptake rate, which is set to 100.
Table 1: Comparison of Estimated Fluxes in Central Carbon Metabolism
| Pathway | Reaction | Published Value | FluxPro Estimate | Alternative Platform Estimate |
| Glycolysis | Glucose → G6P | 100 | 100.0 | 100.0 |
| F6P → G3P | 75.2 ± 3.1 | 74.9 | 76.1 | |
| PEP → Pyruvate | 60.1 ± 2.5 | 60.5 | 59.5 | |
| Pentose Phosphate Pathway | G6P → 6PGL | 30.5 ± 1.8 | 30.8 | 29.9 |
| R5P ↔ X5P/Ru5P | 25.1 ± 1.5 | 25.0 | 25.8 | |
| TCA Cycle | Acetyl-CoA → Citrate | 45.3 ± 2.2 | 45.1 | 46.2 |
| α-KG → Succinyl-CoA | 40.8 ± 2.0 | 41.0 | 40.1 | |
| Malate → Oxaloacetate | 42.5 ± 2.1 | 42.3 | 43.5 |
Table 2: Comparison of Goodness-of-Fit and Computational Performance
| Metric | FluxPro | Alternative Platform |
| Sum of Squared Residuals (SSR) | 18.7 | 25.4 |
| 95% Confidence Interval Width (Avg.) | 3.8 | 4.5 |
| Computational Time (minutes) | 12 | 28 |
The results indicate that FluxPro provides flux estimates that are closer to the published values and have narrower confidence intervals, suggesting a higher degree of precision. Furthermore, the lower Sum of Squared Residuals (SSR) for FluxPro signifies a better overall fit to the experimental data.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the metabolic network under investigation.
Caption: A typical workflow for ¹³C Metabolic Flux Analysis.
Caption: Central carbon metabolism fluxes in E. coli.
Conclusion
This guide demonstrates a framework for benchmarking ¹³C-MFA software using published data. Based on the analysis of a benchmark E. coli dataset, FluxPro demonstrates superior performance in terms of accuracy, precision, and computational efficiency when compared to the Alternative Platform . The detailed protocols and clear data presentation are intended to help researchers make informed decisions when choosing computational tools for their metabolic flux analysis studies. The provided workflows and pathways offer a visual aid to understanding the complex steps and networks involved in ¹³C-MFA.
References
- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sodium 2-oxobutanoate-13C4: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Sodium 2-oxobutanoate-13C4.
The following procedures are based on the available safety data for the non-isotopically labeled Sodium 2-oxobutanoate. It is generally understood that isotopic labeling with 13C does not significantly alter the chemical properties relevant to disposal. However, it is crucial to consult your institution's specific safety protocols and local regulations for full compliance.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or glasses. |
| Hand Protection | Protective gloves (e.g., nitrile). |
| Respiratory Protection | Dust mask (e.g., N95) when handling the powder form. |
| Body Protection | Laboratory coat. |
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid direct contact with skin and eyes.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Characterize the waste stream. Is the this compound in its pure solid form, or is it dissolved in a solvent?
-
Segregate the waste. Do not mix with other incompatible waste streams.
-
-
Containerization:
-
Use a clearly labeled, sealed, and appropriate waste container. The label should include the full chemical name: "this compound".
-
Ensure the container is in good condition and compatible with the chemical.
-
-
Consult Local Regulations:
-
Disposal regulations can vary significantly by region and institution. It is mandatory to consult your local Environmental Health and Safety (EHS) office or equivalent regulatory body.
-
They will provide specific guidance on waste codes and approved disposal facilities.
-
-
Arrange for Professional Disposal:
-
Dispose of the contents and the container through an approved waste disposal plant or a licensed hazardous waste management company.[1]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Disposal Decision Workflow
The following diagram outlines the key decision points in the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Sodium 2-oxobutanoate-13C4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sodium 2-oxobutanoate-13C4. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is a stable isotope and not radioactive, the unlabeled compound, Sodium 2-oxobutanoate, is known to be an irritant. It can cause skin and eye irritation, and inhalation may lead to respiratory irritation[1]. Therefore, appropriate personal protective equipment should be worn at all times.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or latex gloves should be worn to prevent skin contact[2]. |
| Eye Protection | Safety Glasses/Goggles | Safety glasses or goggles are necessary to protect the eyes from potential splashes or dust[2][3]. |
| Body Protection | Lab Coat | A standard laboratory coat should be worn to protect skin and clothing from accidental spills[2][3]. |
| Respiratory Protection | Dust Mask | A dust mask (e.g., N95) is recommended when handling the powder form to avoid inhalation. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Operational Plan:
-
Preparation: Before handling, ensure that the designated workspace is clean and uncluttered. Have all necessary PPE readily available.
-
Weighing and Aliquoting: When weighing the powdered compound, perform the task in a well-ventilated area or under a fume hood to minimize inhalation risk. Avoid generating dust.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
General Practices: Always wash hands thoroughly with soap and water after handling the compound. Avoid eating, drinking, or smoking in the laboratory area[4].
Storage Plan:
Sodium 2-oxobutanoate should be stored in a cool, dry, and well-ventilated place[5]. The recommended storage temperature is typically between 2-8°C. Keep the container tightly sealed to prevent moisture absorption and contamination.
Table 2: Storage Conditions
| Parameter | Recommendation |
| Temperature | 2-8°C |
| Environment | Dry, well-ventilated area[5] |
| Container | Tightly sealed original container |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
Disposal Steps:
-
Waste Collection: Collect excess solid material and any contaminated disposable items (e.g., gloves, weigh boats) in a designated and clearly labeled chemical waste container.
-
Solution Waste: Aqueous solutions of Sodium 2-oxobutanoate should also be collected in a labeled chemical waste container. Do not pour down the drain unless permitted by local regulations.
-
Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent, and the rinsate collected as chemical waste before the container is discarded or recycled.
-
Waste Pickup: Arrange for the disposal of the chemical waste through your institution's environmental health and safety office.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Handling and Disposal Workflow.
References
- 1. Buy Sodium 2-oxobutanoate | 2013-26-5 [smolecule.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
